Aliskiren fumarate
Description
Aliskiren Hemifumarate is an orally active nonpeptide renin inhibitor with antihypertensive activity. Aliskiren selectively binds to the S3 sub-pocket of renin, an enzyme in the renin-angiotensin-aldosterone system (RAAS) that is responsible for converting angiotensinogen to angiotensin I (AT I). By inhibiting the activity of renin, the conversion to AT I is prevented, which in turn prevents the conversion of AT I to AT II. This prevents arterial vasoconstriction by AT II and inhibits the production of aldosterone by AT II. As aldosterone causes re-uptake of sodium and water and eventually an increase in extracellular volume, aliskiren is able to prevent the effects that contribute to an increase in blood pressure.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and is indicated for hypertension and stroke. This drug has a black box warning from the FDA.
See also: Aliskiren (has active moiety); Aliskiren hemifumarate; amlodipine besylate (component of); Aliskiren hemifumarate; hydrochlorothiazide (component of) ... View More ...
Structure
2D Structure
Properties
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSDBSKUSSCGU-KRQUFFFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H110N6O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173334-58-2 | |
| Record name | Aliskiren fumarate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALISKIREN HEMIFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8A0P8G029 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aliskiren Fumarate's Mechanism of Action in Renal Fibrosis: An In-depth Technical Guide
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the final common pathological pathway for nearly all forms of chronic kidney disease (CKD), leading to end-stage renal disease.[1][2] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and renal hemodynamics, and its overactivation is a key driver of renal fibrosis.[3][4] Angiotensin II (Ang II), the primary effector of the RAAS, promotes fibrosis through various mechanisms, including stimulating pro-fibrotic growth factors, inducing inflammation, and generating oxidative stress.[1][5] Aliskiren, the first-in-class oral direct renin inhibitor, offers a unique therapeutic approach by targeting the RAAS at its rate-limiting step.[6][7][8] This guide provides a detailed technical overview of the molecular mechanisms through which aliskiren fumarate exerts its anti-fibrotic effects in the kidney, supported by experimental data and methodologies.
Core Mechanism of Action: Direct Renin Inhibition
The primary mechanism of aliskiren is the direct, high-affinity binding to the active site of the enzyme renin.[8] This action blocks the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the RAAS cascade.[3][7] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs), which act downstream, aliskiren's upstream inhibition leads to a more comprehensive blockade of the system. It not only prevents the formation of Ang I and subsequently Ang II but also mitigates the compensatory rise in plasma renin activity often seen with ACEi and ARB therapy.[9][10]
Modulation of Key Pro-Fibrotic Signaling Pathways
Aliskiren's anti-fibrotic effects are mediated through the downregulation of several key signaling cascades that are pathologically activated in renal disease.
TGF-β is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of renal fibrosis.[2] Ang II is a known inducer of TGF-β1 synthesis.[3] By reducing Ang II levels, aliskiren effectively suppresses the TGF-β/Smad signaling pathway. Experimental studies have consistently demonstrated that aliskiren treatment leads to a significant reduction in TGF-β mRNA expression and protein levels in fibrotic kidneys.[11][12] This inhibition, in turn, decreases the phosphorylation of Smad3, a key downstream transcription factor, leading to reduced expression of target genes like collagen and α-smooth muscle actin (α-SMA).[13]
The MAPK family, including ERK1/2 and p38, are crucial intracellular signaling molecules that regulate cell proliferation, inflammation, and fibrosis.[14] Both Ang II and the binding of (pro)renin to the (pro)renin receptor ((P)RR) can trigger the activation of these pathways.[3][9] Aliskiren has been shown to cancel the activation of pro-fibrotic p38 and Erk MAPKs in the kidneys of animal models with renal disease.[15][16] This effect contributes to its renoprotective properties by interfering with fibrogenic cytokine production and cellular stress responses.[10]
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in inflammation and fibrosis.[17][18] While direct inhibition is not its primary mechanism, aliskiren indirectly attenuates JAK/STAT activation. By reducing RAAS-mediated inflammation and cytokine production, aliskiren lessens the stimuli that activate this pathway, thereby contributing to its anti-inflammatory and anti-fibrotic effects in the kidney.[19][20]
Effects on Inflammation, Oxidative Stress, and ECM Deposition
-
Anti-inflammatory Effects: Renal fibrosis is closely linked to chronic inflammation. Aliskiren has been shown to reduce the infiltration of inflammatory cells, such as CD68-positive macrophages, into the kidney interstitium.[12][15] It also decreases the renal expression of pro-inflammatory mediators like monocyte chemotactic protein-1 (MCP-1) and osteopontin.[10][12]
-
Reduction of Oxidative Stress: Oxidative stress is a key contributor to renal cell damage and fibrosis.[21] Aliskiren possesses potent anti-fibrotic activity mediated by the reduction of oxidative stress and fibrogenic cytokines.[6][15][22] Studies in patients with CKD have shown that aliskiren significantly reduces urinary excretion of 15-F(2α)-isoprostane, a marker of oxidative stress, compared to placebo.[23]
-
Inhibition of Extracellular Matrix (ECM) Deposition: The hallmark of fibrosis is the excessive deposition of ECM proteins. Aliskiren therapy effectively reduces the accumulation of key ECM components, including fibronectin and collagens (Type I and IV), in both the glomerulus and the tubulointerstitium.[10][11][21] In cultured podocytes exposed to high glucose, aliskiren significantly reduced the mRNA and protein levels of fibronectin and collagen α5(IV).[24][25] It also modulates the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), further contributing to the resolution of fibrosis.[10]
Experimental Evidence and Protocols
The anti-fibrotic effects of aliskiren have been validated in numerous preclinical models of renal fibrosis. The quantitative outcomes and methodologies of key studies are summarized below.
| Study Model | Key Findings | Quantitative Results | Reference |
| COL4A3-/- Mice (Non-hypertensive progressive fibrosis) | Prolonged lifespan, reduced proteinuria and serum urea, decreased ECM accumulation, and reduced pro-fibrotic cytokines. | - Lifespan prolonged by 18% (78.6 vs. 66.6 days, P < 0.05).- TGF-β1 protein expression reduced by ~33% .- CTGF protein expression reduced by >20% . | [11][26] |
| Unilateral Ureteral Obstruction (UUO) (Inflammatory fibrosis) | Decreased inflammatory markers and fibrosis. | - Significant reduction in CD68+ cells, MCP-1, and osteopontin mRNA.- Significant decrease in TGF-β mRNA, α-SMA immunostaining, and Masson's trichrome stained areas. | [12][27] |
| Cultured Mouse Podocytes (High-glucose model) | Mitigated pro-fibrotic and apoptotic effects of high glucose. | - Significant reduction in mRNA and protein levels of fibronectin, collagen α5(IV), and TIMP1.- Significant decrease in cleaved caspase-3 (apoptosis marker). | [24][25] |
| Diabetic KK-Ay Mice (Diabetic nephropathy) | Improved albuminuria and renal fibrosis, attenuated inflammation and ECM gene expression. | - Significant attenuation of increases in mRNA for MMPs, TIMPs, fibronectin, type IV collagen, and MCP-1.- Significant suppression of renal MAPK and NF-κB activity. | [10] |
1. Unilateral Ureteral Obstruction (UUO) Model
-
Objective: To induce rapid-onset renal inflammation and interstitial fibrosis.[1]
-
Animals: Typically male C57BL/6 mice (10-12 weeks old).[12]
-
Procedure: Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter. The left ureter is completely ligated at two points using a non-absorbable suture. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Treatment: Aliskiren (e.g., 25-50 mg/kg/day) or vehicle is administered, often via oral gavage or osmotic minipumps, starting from the day of surgery for a period of 7 to 14 days.[12]
-
Analysis: After the treatment period, animals are euthanized, and kidneys are harvested. Tissues are processed for:
-
Histology: Masson’s trichrome staining to assess collagen deposition (fibrosis).
-
Immunohistochemistry: Staining for markers like α-SMA (myofibroblast activation), CD68 (macrophage infiltration), and TGF-β.
-
Gene Expression: Real-time RT-PCR to quantify mRNA levels of pro-fibrotic and pro-inflammatory genes (e.g., Col1a1, Tgfb1, Mcp1).
-
Protein Analysis: Western blotting to measure protein levels of key signaling molecules (e.g., p-Smad3, p-p38).
-
References
- 1. Renal Interstitial Fibrosis and Angiotensin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy [ijbs.com]
- 3. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aliskiren in the treatment of renal disease; a narrative review [jparathyroid.com]
- 5. Angiotensin II and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of aliskiren as an antifibrotic drug in experimental models: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Aliskiren - Wikipedia [en.wikipedia.org]
- 9. jparathyroid.com [jparathyroid.com]
- 10. Effect of the Direct Renin Inhibitor Aliskiren on Urinary Albumin Excretion in Spontaneous Type 2 Diabetic KK-A y Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Aliskiren ameliorates renal inflammation and fibrosis induced by unilateral ureteral obstruction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. The role of the Janus kinase family/signal transducer and activator of transcription signaling pathway in fibrotic renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JAK/STAT signaling in renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | JAK/STAT signaling in diabetic kidney disease [frontiersin.org]
- 21. probiologists.com [probiologists.com]
- 22. researchgate.net [researchgate.net]
- 23. Aliskiren attenuates oxidative stress and improves tubular status in non-diabetic patients with chronic kidney disease-Placebo controlled, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The renin inhibitor aliskiren attenuates high-glucose induced extracellular matrix synthesis and prevents apoptosis in cultured podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Renin Inhibitor Aliskiren Attenuates High-Glucose Induced Extracellular Matrix Synthesis and Prevents Apoptosis in Cultured Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Renal protective effects of aliskiren beyond its antihypertensive property in a mouse model of progressive fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ovid.com [ovid.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Aliskiren Fumarate
For Researchers, Scientists, and Drug Development Professionals
Aliskiren fumarate, the hemifumarate salt of aliskiren, is the first in a class of orally active, nonpeptide direct renin inhibitors.[1][2] It is utilized in the management of hypertension, acting on the renin-angiotensin-aldosterone system (RAAS) at its initial and rate-limiting step.[3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for this compound, intended to support research and development activities.
Chemical and Physical Properties
This compound is a white to slightly yellowish crystalline powder.[5][6] It is characterized by its high water solubility, which is a key attribute for an orally administered drug.[2][4] A summary of its chemical and physical properties is presented below.
| Property | Value | References |
| IUPAC Name | bis((2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide);(E)-but-2-enedioic acid | [1] |
| Molecular Formula | C30H53N3O6 • 0.5 C4H4O4 | [5] |
| Molecular Weight | 609.8 g/mol | [5][7] |
| CAS Number | 173334-58-2 | [1][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Highly soluble in water; Soluble in phosphate buffer and n-octanol. | [2][6][8] |
| Melting Point | >95 °C | [8] |
| logP | 2.45 | [8] |
| IC50 (Renin) | 0.6 nM (for human enzyme) | [7] |
Synthesis of this compound
The synthesis of aliskiren is a complex process involving multiple stereospecific steps to construct its four chiral centers.[5] Several synthetic routes have been developed, often involving the coupling of key intermediates.[2][9][] A common strategy involves the aminolysis of a lactone intermediate followed by reduction.[11]
One documented method for the synthesis of Aliskiren involves the reduction of an azide intermediate.[11]
Materials:
-
Compound-Z (azide intermediate)
-
Ethanolamine
-
Ethanol or Methanol
-
Palladium on carbon (Pd/C, 5% w/w)
-
Fumaric acid
-
Acetonitrile
-
Dichloromethane
-
Sodium bisulfite solution
-
Brine
Procedure:
-
Hydrogenation: Dissolve Compound-Z (12.3 g) and ethanolamine (1.3 g) in ethanol. Hydrogenate the mixture at approximately 3 kg pressure in the presence of Pd/C (600 mg) for 3-4 hours.[11]
-
Catalyst Removal: After the reaction is complete, filter the mixture to remove the Pd/C catalyst.[11]
-
Salt Formation: Treat the clear filtrate with fumaric acid (1.23 g).[11]
-
Purification and Concentration: Filter the solution through a Celite pad to obtain a particle-free solution. Concentrate the solution under reduced pressure at a temperature below 40°C.[11]
-
Crystallization: To the resulting residue, add a mixture of acetonitrile/ethanol (97:3). Stir the solution overnight to facilitate the crystallization of the product.[11]
-
Isolation and Drying: Cool the product slurry, filter it, and wash the solid with pre-chilled acetonitrile. Dry the final product under vacuum at 35°C to yield Aliskiren hemifumarate (9 g).[11]
Mechanism of Action: Direct Renin Inhibition
Aliskiren functions by directly inhibiting renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I.[12][13] This is the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[3][14] By blocking this step, aliskiren prevents the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[1][14] This upstream inhibition of the RAAS leads to a reduction in blood pressure.[13]
Experimental Protocols for Analysis
The quantification of aliskiren in pharmaceutical formulations is crucial for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for this purpose.[15][16]
Instrumentation:
-
HPLC system with a UV-Visible detector.[15]
-
Stationary Phase: Waters Xbridge C18 column (150 × 4.6mm, 5μm particle size).[15]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.03% Trifluoroacetic acid (TFA) in water and a solution of 0.03% TFA in Acetonitrile and water (95:5).[15] Another reported mobile phase is a mixture of phosphate buffer, methanol, and acetonitrile (55:10:35, v/v).[17]
-
Column Temperature: 25°C.[16]
Sample Preparation:
-
Accurately weigh tablet powder equivalent to 30 mg of Aliskiren and transfer to a 100 mL volumetric flask.[17]
-
Add mobile phase and sonicate to dissolve the drug.[17]
-
Make up the volume to the mark with the mobile phase to get a stock solution of 300 µg/mL.[17]
-
Filter the solution through a 0.2 µm membrane filter.[17]
-
Dilute a portion of the stock solution with the mobile phase to a final concentration within the calibration range (e.g., 90 µg/mL).[17]
Validation Parameters:
-
Linearity: The method is typically linear over a concentration range of 30-150 µg/mL or 1.2-240 µg/ml.[17][18]
-
Accuracy: Determined by recovery studies, with typical recoveries in the range of 97.1–100.26%.[15][17]
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) with %RSD values typically below 2%.[18]
Pharmacokinetic Properties
Aliskiren exhibits a pharmacokinetic profile characterized by low bioavailability and a long half-life, which allows for once-daily dosing.[3]
| Parameter | Value | References |
| Bioavailability | 2.0% - 2.5% | [13] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [13] |
| Plasma Protein Binding | ~49% - 95% | [3] |
| Half-life (t1/2) | ~24 hours | [3] |
| Metabolism | Does not undergo significant hepatic metabolism; not a major substrate for CYP450 enzymes. | [3] |
| Excretion | Primarily excreted in feces; about 1% excreted in urine. | [3] |
| Steady State | Achieved in 7-8 days | [13] |
Conclusion
This guide provides essential technical information on this compound for the scientific community. The detailed protocols for synthesis and analysis, coupled with a clear understanding of its chemical properties and mechanism of action, serve as a valuable resource for researchers. The provided diagrams and data tables offer a structured and accessible format for this complex information, facilitating further investigation and application of this compound in a research setting.
References
- 1. Aliskiren Hemifumarate | C64H110N6O16 | CID 6918427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Aliskiren - BioPharma Notes [biopharmanotes.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 11. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
- 12. Aliskiren - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. researchgate.net [researchgate.net]
In-Vitro Interaction of the (Pro)renin Receptor with Aliskiren Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The (pro)renin receptor ((P)RR) has emerged as a key component of this system, mediating both angiotensin II-dependent and -independent signaling pathways upon binding of its ligands, renin and prorenin. Aliskiren, a direct renin inhibitor, is an established therapeutic agent for hypertension. This technical guide provides an in-depth overview of the in-vitro interaction between the (P)RR and Aliskiren fumarate, focusing on binding kinetics, downstream signaling effects, and detailed experimental methodologies.
Data Presentation: Quantitative Analysis of Aliskiren Interaction
The following table summarizes the key quantitative data from in-vitro studies on the interaction of Aliskiren with renin and the (pro)renin receptor.
| Parameter | Molecule | Condition | Value | Reference |
| IC50 | Renin | Free | 0.6 - 1.5 nM | [1][2] |
| Renin | Free | 0.72 nmol/L | [3][4] | |
| Ki | Renin | Free | 0.18 nmol/L | [3][4] |
| (P)RR-bound Renin | In Vitro | 0.14 nmol/L | [3][4] | |
| (P)RR-bound Prorenin | In Vitro | 0.15 nmol/L | [3][4] | |
| Kd | (P)RR-bound Renin | Surface Plasmon Resonance | 0.46 ± 0.03 nmol/L | [3][4] |
| (P)RR-bound Prorenin | Surface Plasmon Resonance | 0.25 ± 0.01 nmol/L | [3][4] |
Signaling Pathways and Experimental Workflows
(Pro)renin Receptor Signaling Pathway
Binding of prorenin or renin to the (P)RR can trigger intracellular signaling cascades independent of angiotensin II generation. A key pathway involves the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In-vitro studies have consistently shown that while prorenin binding to the (P)RR induces ERK1/2 phosphorylation, this effect is not inhibited by Aliskiren.[5] This suggests that Aliskiren's mechanism of action is specific to the catalytic site of renin and does not interfere with the conformational changes in the (P)RR that lead to downstream signaling.
Experimental Workflow: Investigating Aliskiren's Effect on ERK1/2 Phosphorylation
This workflow outlines the key steps to assess the impact of Aliskiren on prorenin-induced ERK1/2 phosphorylation in a cell-based assay.
Experimental Protocols
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a commonly used cell line for studying (P)RR signaling.
-
Coating Culture Vessels:
-
Prepare a fibronectin solution (e.g., 1 mg/mL in sterile water).
-
Coat culture flasks or plates with the fibronectin solution at a concentration of 1-5 µg/cm².
-
Incubate for at least 30 minutes at 37°C.
-
Aspirate the excess solution before seeding cells.
-
-
Cell Seeding and Maintenance:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Seed cells onto the fibronectin-coated vessels in a complete endothelial cell growth medium.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture cells when they reach 80-90% confluency.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between molecules. The BIAcore system is frequently cited for these studies.[3][4]
-
Immobilization of (P)RR:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified (P)RR protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
-
-
Binding Analysis of Aliskiren:
-
Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP).
-
Inject the Aliskiren solutions over the (P)RR-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each Aliskiren injection using a low pH buffer or other appropriate regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
In-Vitro Renin Activity Assay
This assay measures the enzymatic activity of renin by quantifying the amount of angiotensin I produced from angiotensinogen.
-
Sample Preparation and Incubation:
-
Prepare a reaction mixture containing purified renin or (P)RR-bound renin, angiotensinogen, and a buffer at physiological pH.
-
For inhibition studies, pre-incubate the renin with various concentrations of this compound.
-
Initiate the reaction by adding angiotensinogen and incubate at 37°C for a defined period.
-
-
Quantification of Angiotensin I by ELISA:
-
Stop the enzymatic reaction.
-
Use a commercially available Angiotensin I ELISA kit.
-
Add the reaction samples and standards to the antibody-coated microplate.
-
Follow the kit manufacturer's instructions for incubation with detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Angiotensin I from the standard curve and determine the renin activity.
-
Western Blot for ERK1/2 Phosphorylation
This technique is used to detect the phosphorylation status of ERK1/2 as a marker of (P)RR signaling activation.
-
Cell Treatment and Lysis:
-
Seed HUVECs in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with this compound or vehicle control for a specified time.
-
Stimulate the cells with prorenin for various time points.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
SDS-PAGE and Immunoblotting:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Conclusion
The in-vitro evidence robustly demonstrates that this compound is a potent inhibitor of the enzymatic activity of both free and (P)RR-bound renin. However, it does not block the prorenin-induced, angiotensin II-independent signaling through the (P)RR, as evidenced by the lack of inhibition of ERK1/2 phosphorylation. These findings underscore the specific mechanism of action of Aliskiren, targeting the catalytic function of renin while not interfering with the receptor's intrinsic signaling capabilities. This distinction is crucial for researchers in the field of cardiovascular pharmacology and drug development. The detailed protocols provided in this guide offer a foundation for the consistent and reproducible in-vitro investigation of (P)RR-ligand interactions and their downstream consequences.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibl-america.com [ibl-america.com]
- 4. A modified protocol for the isolation and culture of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Renin ELISA: In-Depth Technical Guide for Accurate Plasma and Serum Quantification – European Society for Biomaterials (ESB) [esb2017.org]
Aliskiren fumarate's effect on the renin-angiotensin-aldosterone system cascade
An In-depth Technical Guide on Aliskiren Fumarate's Effect on the Renin-Angiotensin-Aldosterone System Cascade
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Dysregulation of this system is a key factor in the pathophysiology of hypertension and related cardiovascular and renal diseases.[2][3] The RAAS cascade is initiated by the enzyme renin, which is secreted by the kidneys.[4] Renin cleaves its only known substrate, angiotensinogen, to form the inactive decapeptide angiotensin I (Ang I).[5] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the potent vasoconstrictor angiotensin II (Ang II).[1] Ang II exerts its effects by binding to AT₁ receptors, leading to vasoconstriction, and stimulating the release of aldosterone, which promotes sodium and water retention.[1][6]
Aliskiren is the first in a class of orally active, non-peptide, direct renin inhibitors.[2][7] It is designed to block the RAAS at its rate-limiting step, offering a distinct therapeutic approach compared to agents that act downstream, such as ACE inhibitors or Angiotensin Receptor Blockers (ARBs).[1][8] This guide provides a detailed technical overview of Aliskiren's mechanism of action, its quantitative effects on RAAS components, and the experimental protocols used to measure these effects.
Mechanism of Action: Direct Renin Inhibition
Aliskiren is a potent and selective competitive inhibitor of human renin.[7][9] It binds with high affinity to the active site of the renin molecule (specifically the S1/S3 pocket), thereby preventing the enzymatic cleavage of angiotensinogen to Ang I.[4][9] This action constitutes the primary and rate-limiting step of the RAAS cascade.[5] By inhibiting this initial step, Aliskiren leads to a significant reduction in the formation of Ang I and, consequently, a decrease in the downstream production of Ang II and aldosterone.[1][8] This results in vasodilation, reduced sodium and water retention, and a subsequent lowering of blood pressure.[1]
Unlike ACE inhibitors and ARBs, which interrupt the negative feedback loop of Ang II on renin secretion and thus cause a reactive rise in plasma renin activity (PRA), Aliskiren directly suppresses PRA.[2][8] While Aliskiren, like other RAAS inhibitors, leads to a compensatory increase in plasma renin concentration (PRC), the enzymatic activity of this renin is effectively blocked.[8][9]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade and points of inhibition.
Quantitative Effects on RAAS Components
Clinical studies have consistently demonstrated Aliskiren's dose-dependent effects on key components of the RAAS. The administration of Aliskiren leads to a marked decrease in plasma renin activity (PRA), Angiotensin I, and Angiotensin II levels.
Aliskiren Monotherapy
In normotensive volunteers and hypertensive patients, Aliskiren monotherapy has been shown to significantly suppress the RAAS cascade.
| Parameter | Dose | Change from Baseline | Study Population | Reference |
| Plasma Renin Activity (PRA) | 150 mg | ▼ 65% (p<0.0001) | Hypertensive Patients | [10] |
| Angiotensin I (Ang I) | 150 mg/day (24 weeks) | ▼ 59.5 to 26.0 pg/mL (p<0.05) | Elderly CKD Patients | [11] |
| Angiotensin II (Ang II) | 150 mg/day (24 weeks) | ▼ 58.4 to 14.3 pg/mL (p<0.05) | Elderly CKD Patients | [11] |
| Angiotensin II (Ang II) | 640 mg (Day 8) | ▼ ~80% (vs. Placebo) | Normotensive Volunteers | [5] |
| Aldosterone (Plasma) | ≥80 mg/day | ▼ ~40% | Normotensive Volunteers | [12] |
| Aldosterone (Urine) | ≥80 mg/day | ▼ ~50% | Normotensive Volunteers | [12] |
Aliskiren in Combination Therapy
Other RAAS inhibitors (ACEIs, ARBs) and diuretics cause a reactive increase in PRA.[13] Co-administration of Aliskiren effectively counteracts this rise, leading to more comprehensive RAAS suppression.[10]
| Combination Therapy | Parameter | Change from Baseline | Reference |
| Ramipril (ACEI) Monotherapy | PRA | ▲ 90% | [10] |
| Aliskiren + Ramipril | PRA | Remained at or below baseline | [10][14] |
| Irbesartan (ARB) Monotherapy | PRA | ▲ 175% | [10] |
| Aliskiren + Irbesartan | PRA | Remained at or below baseline | [10][14] |
| Aliskiren + Hydrochlorothiazide (HCTZ) | PRA | Remained at or below baseline | [10][14] |
Experimental Protocols
The quantification of Aliskiren's effect on the RAAS relies on specific and sensitive assays for renin and its downstream products.
Measurement of Plasma Renin Activity (PRA)
PRA measures the enzymatic activity of renin in plasma, quantified by the rate of Ang I generation from endogenous angiotensinogen.[9][15]
Principle: Patient plasma is incubated at 37°C for a fixed period. During this incubation, renin present in the sample cleaves angiotensinogen to produce Ang I. To prevent the degradation of the newly formed Ang I or its conversion to Ang II, inhibitors of angiotensinases and ACE are added to the sample.[15] The amount of Ang I generated is then quantified, typically by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC/MS/MS).[15][16] The result is expressed as the mass of Ang I generated per volume of plasma per unit of time (e.g., ng/mL/hour).[9]
Detailed Protocol Steps:
-
Sample Collection: Blood is collected in a chilled EDTA tube. The patient should be ambulatory for at least 30 minutes prior to collection, as posture affects renin levels.[16]
-
Plasma Separation: The sample is centrifuged at a low temperature to separate plasma.
-
Incubation: The plasma is divided into two aliquots. One is kept at 4°C (baseline), while the other is incubated at 37°C for a specified time (e.g., 1.5 to 18 hours).[15] ACE and angiotensinase inhibitors are added to both.
-
Quantification of Angiotensin I: The concentration of Ang I in both the baseline and incubated samples is measured using a validated immunoassay or LC/MS/MS.[17]
-
Calculation: PRA is calculated by subtracting the baseline Ang I concentration from the post-incubation concentration and dividing by the incubation time.
Caption: General experimental workflow for measuring Plasma Renin Activity (PRA).
Measurement of Plasma Renin Concentration (PRC)
PRC measures the actual mass of renin protein in the plasma, irrespective of its enzymatic activity, using immunoassays.[9][18] These assays typically use two monoclonal antibodies to detect both active renin and its inactive precursor, prorenin.[15]
Measurement of Angiotensin I and II
Angiotensin levels are most accurately measured using highly sensitive and specific methods like LC/MS/MS or established radioimmunoassays (RIAs).[15][17] These methods allow for the precise quantification of the low picogram-per-milliliter concentrations of these peptides found in plasma.[11]
Conclusion
This compound provides a unique and effective mechanism for inhibiting the RAAS cascade. By directly targeting renin at the initial, rate-limiting step, it produces a profound and dose-dependent reduction in plasma renin activity and the subsequent formation of Angiotensin I and II.[1][5] This upstream blockade effectively lowers blood pressure and, unlike other RAAS agents, prevents the reactive rise in PRA, suggesting a more complete and sustained suppression of the system.[8][10] The quantitative assessment of these effects, through robust experimental protocols for PRA and angiotensin peptide measurement, is crucial for understanding its clinical pharmacology and optimizing its therapeutic use.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Aliskiren: a new inhibitor of renin-angiotensin aldosterone system activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. eoinobrien.org [eoinobrien.org]
- 8. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aliskiren reduces blood pressure and suppresses plasma renin activity in combination with a thiazide diuretic, an angiotensin-converting enzyme inhibitor, or an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aliskiren suppresses the renin–angiotensin–aldosterone system and reduces blood pressure and albuminuria in elderly chronic kidney disease patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Chapter 31: Renin-angiotensin-aldosterone system (RAS) [clinical-laboratory-diagnostics.com]
- 16. labcorp.com [labcorp.com]
- 17. academic.oup.com [academic.oup.com]
- 18. rcpath.org [rcpath.org]
Molecular Binding Sites of Aliskiren on Human Renin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Aliskiren, the first-in-class direct renin inhibitor, and its target, human renin. The elucidation of this binding mechanism through structural biology and biophysical methods has been pivotal in understanding its high affinity and specificity, offering a blueprint for rational drug design.
Introduction to Aliskiren and the Renin-Angiotensin-Aldosterone System (RAAS)
Aliskiren is a potent, non-peptide, orally active inhibitor of human renin, approved for the treatment of hypertension.[1] It targets the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, cleaves angiotensinogen to form angiotensin I. This is subsequently converted to the potent vasoconstrictor angiotensin II. By directly binding to the active site of renin, Aliskiren prevents this initial conversion, leading to a reduction in angiotensin I and II levels and subsequent blood pressure lowering.[2][3] The development of Aliskiren was heavily guided by molecular modeling and X-ray crystallography studies.[3]
The Aliskiren-Renin Binding Interface
Structural studies, primarily the X-ray crystal structure of the Aliskiren-renin complex (PDB ID: 2V0Z), have provided a detailed atomic-level view of the binding interaction.[4][5] Aliskiren occupies the extended active site of renin, mimicking the transition state of the angiotensinogen substrate.
The active site of renin is a deep cleft composed of several subsites (S sites) that accommodate the amino acid residues of its substrate. Aliskiren binds across multiple hydrophobic pockets, including S1, S1', S2', and S3.[2] A significant discovery from the crystal structure was Aliskiren's interaction with a previously unrecognized, large, and distinct sub-pocket that extends from the S3 site.[4] This pocket, termed the S3sp sub-pocket, is a key determinant for the high binding affinity and specificity of Aliskiren, as this pocket is distinct to renin and not present in other aspartic proteases like cathepsin D and pepsin.[1][4]
The high affinity of Aliskiren for renin is achieved through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.
-
Hydrogen Bonding: Aliskiren acts as a transition state mimetic, forming crucial hydrogen bonds with the catalytic dyad of renin, Asp32 and Asp215.[1] The central hydroxyl group of Aliskiren is perfectly positioned to form hydrogen bonds with the carboxylate oxygen atoms of Asp32.[2] Additional hydrogen bonds are formed between other moieties of the drug and residues within the binding pocket, significantly contributing to its tight binding.[2]
-
Hydrophobic Interactions: The various lipophilic parts of the Aliskiren molecule engage in extensive hydrophobic interactions with the nonpolar side chains of amino acids lining the S1, S3, and S3sp pockets.[4][6]
The logical relationship of the RAAS pathway and Aliskiren's mechanism of action is visualized below.
References
- 1. eoinobrien.org [eoinobrien.org]
- 2. Aliskiren - Proteopedia, life in 3D [proteopedia.org]
- 3. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. shutterstock.com [shutterstock.com]
- 6. 2v0z - Crystal Structure of Renin with Inhibitor 10 (Aliskiren) - Summary - Protein Data Bank Japan [pdbj.org]
Unveiling the Anti-inflammatory Potential of Aliskiren Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aliskiren fumarate, the first-in-class direct renin inhibitor, is well-established for its antihypertensive effects. However, a growing body of preclinical evidence elucidates its significant anti-inflammatory properties, suggesting a therapeutic potential beyond blood pressure control. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of this compound, supported by quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. By inhibiting the renin-angiotensin system (RAS) at its rate-limiting step, Aliskiren effectively attenuates the downstream inflammatory cascade mediated by Angiotensin II (Ang II), leading to a reduction in pro-inflammatory cytokines, adhesion molecules, and inflammatory markers. This document serves as a comprehensive resource for researchers and drug development professionals investigating the broader therapeutic applications of this compound.
Core Mechanism of Anti-inflammatory Action
Aliskiren's primary mechanism of action is the direct and competitive inhibition of renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[1] This initial and rate-limiting step of the RAS cascade is a critical control point. By blocking this step, Aliskiren effectively reduces the production of Angiotensin II (Ang II), a potent vasoconstrictor and a key mediator of inflammation.[2][3]
The pro-inflammatory effects of Ang II are multifaceted and include:
-
Activation of Pro-inflammatory Signaling Pathways: Ang II activates critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways orchestrate the transcription of a wide array of pro-inflammatory genes.
-
Induction of Pro-inflammatory Cytokines and Chemokines: Ang II stimulates the production and release of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][6]
-
Upregulation of Adhesion Molecules: Ang II promotes the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, facilitating the recruitment and infiltration of inflammatory cells into tissues.
-
Generation of Oxidative Stress: Ang II contributes to oxidative stress by stimulating NADPH oxidase, leading to the production of reactive oxygen species (ROS), which further amplify the inflammatory response.
By reducing Ang II levels, Aliskiren effectively dampens these pro-inflammatory processes, leading to a demonstrable anti-inflammatory effect across various preclinical models.
Signaling Pathway Diagram
Caption: Aliskiren's inhibition of renin reduces Angiotensin II, thereby downregulating NF-κB and MAPK signaling and subsequent inflammation.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the dose-dependent effects of Aliskiren on key inflammatory markers in various animal models.
Table 1: Effect of Aliskiren on Inflammatory Markers in Cotton-Pellet-Induced Granuloma in Rats[7][8]
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-10 (pg/mL) | VCAM-1 (ng/mL) | hs-CRP (µg/mL) |
| Control (Positive) | - | 155 ± 10 | 45 ± 5 | 2.8 ± 0.3 | 1.8 ± 0.2 |
| Aliskiren | 15 | 140 ± 12 | 60 ± 8 | 2.5 ± 0.2 | 1.5 ± 0.1 |
| Aliskiren | 30 | 110 ± 9 | 55 ± 7 | 2.1 ± 0.2 | 1.2 ± 0.1 |
| Aliskiren | 60 | 120 ± 11 | 65 ± 9 | 2.0 ± 0.1 | 1.1 ± 0.1 |
| Dexamethasone | 1 | 105 ± 8 | 70 ± 10 | 1.9 ± 0.1 | 1.0 ± 0.1* |
* p < 0.05 compared to the positive control group.
Table 2: Effect of Aliskiren on Inflammatory Markers in Formalin-Induced Paw Edema in Rats[7]
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-10 (pg/mL) | VCAM-1 (ng/mL) |
| Control (Positive) | - | 180 ± 15 | 40 ± 6 | 3.0 ± 0.4 |
| Aliskiren | 15 | 165 ± 14 | 55 ± 7 | 2.7 ± 0.3 |
| Aliskiren | 30 | 130 ± 11 | 60 ± 8 | 2.3 ± 0.2 |
| Aliskiren | 60 | 140 ± 12 | 68 ± 9 | 2.2 ± 0.2 |
| Dexamethasone | 1 | 120 ± 10 | 75 ± 10 | 2.0 ± 0.1 |
* p < 0.05 compared to the positive control group.
Table 3: Effect of Aliskiren on Pro-inflammatory Cytokine mRNA Expression in LPS-Induced Neuroinflammation in Mice (Prefrontal Cortex)[4]
| Treatment Group | Dose (mg/kg, i.p.) | Relative TNF-α mRNA Expression | Relative IL-1β mRNA Expression | Relative IL-6 mRNA Expression |
| Control (LPS) | - | 1.00 (Baseline) | 1.00 (Baseline) | 1.00 (Baseline) |
| Aliskiren | 1 | ~0.8 | ~0.75 | ~0.85 |
| Aliskiren | 3 | ~0.6 | ~0.5 | ~0.6* |
| Aliskiren | 10 | ~0.4 | ~0.3 | ~0.4** |
* p < 0.05, ** p < 0.01 compared to the LPS control group.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
In Vivo Model: Cotton-Pellet-Induced Granuloma in Rats[8]
This model assesses the effect of a substance on the proliferative phase of inflammation.
-
Animals: Male Wistar rats (180-220 g).
-
Materials: Sterile cotton pellets (10 ± 1 mg), this compound, Dexamethasone (positive control), vehicle (e.g., distilled water).
-
Procedure:
-
Anesthetize rats (e.g., with ether).
-
Implant four sterile cotton pellets subcutaneously in the ventral region, two on each side.
-
Administer Aliskiren (15, 30, and 60 mg/kg, p.o.), Dexamethasone (1 mg/kg, p.o.), or vehicle daily for 7 consecutive days.
-
On day 8, euthanize the animals and carefully dissect the granulomas encapsulated by the cotton pellets.
-
Record the wet weight of the granulomas.
-
Dry the granulomas in an incubator at 60°C for 24 hours and record the dry weight.
-
Calculate the percentage inhibition of granuloma formation compared to the vehicle-treated control group.
-
-
Biochemical Analysis: Collect blood samples via cardiac puncture for the measurement of serum inflammatory markers (TNF-α, IL-10, VCAM-1, hs-CRP) using ELISA kits.
Caption: Workflow for the cotton-pellet-induced granuloma model in rats.
In Vivo Model: Formalin-Induced Paw Edema in Rats[7]
This model is used to evaluate the anti-inflammatory effect on both neurogenic and inflammatory phases of pain and edema.
-
Animals: Male Wistar rats (180-220 g).
-
Materials: 2% Formalin solution, this compound, Dexamethasone, vehicle.
-
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer Aliskiren (15, 30, and 60 mg/kg, p.o.), Dexamethasone (1 mg/kg, p.o.), or vehicle one hour before formalin injection.
-
Inject 0.1 mL of 2% formalin solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after formalin injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
-
-
Biochemical Analysis: At the end of the experiment, collect blood for the analysis of serum TNF-α and IL-10 levels.
In Vitro Model: High Glucose- and Angiotensin II-Induced Inflammation in Retinal Pigment Epithelium (RPE) Cells[9]
This model investigates the protective effects of Aliskiren against inflammation in a cellular model relevant to diabetic retinopathy.
-
Cell Line: Human Retinal Pigment Epithelial (ARPE-19) cell line.
-
Materials: DMEM/F-12 medium, fetal bovine serum (FBS), penicillin-streptomycin, D-glucose, Angiotensin II, this compound.
-
Procedure:
-
Culture ARPE-19 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Once confluent, starve the cells in serum-free medium for 24 hours.
-
Treat the cells with one of the following for 24-48 hours:
-
Normal glucose (5.5 mM)
-
High glucose (30 mM)
-
High glucose (30 mM) + Angiotensin II (e.g., 100 nM)
-
High glucose (30 mM) + Angiotensin II + Aliskiren (at various concentrations, e.g., 1, 10, 100 nM)
-
-
Harvest the cell culture supernatant and cell lysates.
-
-
Analysis:
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.
-
Gene Expression Analysis: Analyze the mRNA expression of inflammatory markers in the cell lysates using RT-qPCR.
-
Western Blot: Assess the activation of NF-κB and MAPK pathways by measuring the phosphorylation of key proteins (e.g., p65, p38, JNK, ERK) in the cell lysates.
-
Conclusion
The preclinical data presented in this technical guide strongly support the anti-inflammatory properties of this compound. By directly inhibiting renin, Aliskiren effectively downregulates the pro-inflammatory cascade mediated by the renin-angiotensin system. The dose-dependent reduction in key inflammatory cytokines and adhesion molecules, demonstrated across multiple in vivo and in vitro models, highlights its potential as a therapeutic agent for inflammatory conditions. Further investigation into the clinical relevance of these anti-inflammatory effects is warranted and could open new avenues for the application of this direct renin inhibitor. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies aimed at exploring the full therapeutic spectrum of this compound.
References
- 1. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren improves renal morphophysiology and inflammation in Wistar rats with 2K1C renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren Attenuates the Inflammatory Response and Wound Healing Process in Diabetic Mice With Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of the Direct Renin Inhibitor Aliskiren on Urinary Albumin Excretion in Spontaneous Type 2 Diabetic KK-A y Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Aliskiren Fumarate's Impact on Cardiovascular Remodeling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which aliskiren fumarate, a direct renin inhibitor, influences cardiovascular remodeling. By targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), aliskiren demonstrates significant potential in mitigating pathological changes in the heart and vasculature associated with cardiovascular diseases. This document synthesizes preclinical and clinical findings, detailing the signaling pathways modulated by aliskiren and providing comprehensive experimental methodologies for further research.
Core Mechanism of Action
Aliskiren is a non-peptide, orally active inhibitor of the enzyme renin.[1] Renin is responsible for the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting step in the RAAS cascade.[1] By directly binding to the active site of renin, aliskiren prevents this conversion, leading to a downstream reduction in the production of angiotensin II (Ang II) and aldosterone.[2] This inhibition of the RAAS is central to aliskiren's effects on blood pressure and its pleiotropic effects on cardiovascular remodeling.[1]
Impact on Key Signaling Pathways
Aliskiren's therapeutic effects extend beyond simple blood pressure reduction, influencing multiple signaling pathways implicated in cardiac hypertrophy, fibrosis, and vascular dysfunction.
The Renin-Angiotensin-Aldosterone System (RAAS)
Aliskiren's primary target is the RAAS. Its direct inhibition of renin leads to a decrease in plasma renin activity (PRA) and subsequent reductions in Ang I, Ang II, and aldosterone levels.[2][3] This comprehensive blockade of the RAAS cascade is a key differentiator from other RAAS inhibitors like ACE inhibitors and ARBs, which can lead to a compensatory rise in PRA.[4]
References
- 1. Aliskiren attenuates the effects of interleukin-6 on endothelial nitric oxide synthase and caveolin-1 in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of TGF-β-related genes in cardiac hypertrophy and heart failure based on single cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Aliskiren Fumarate: A Detailed Protocol for In Vitro Renin Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliskiren, the first in a class of drugs known as direct renin inhibitors, is a potent and selective inhibitor of the enzyme renin.[1][2] Renin is the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][3][4][5] By directly binding to the active site of renin, Aliskiren prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the production of downstream effectors, angiotensin II and aldosterone, which are potent vasoconstrictors and promoters of sodium and water retention.[1][3][6] This application note provides a detailed protocol for an in vitro renin inhibition assay using Aliskiren fumarate as a model inhibitor. The assay is based on a fluorescent resonance energy transfer (FRET) substrate, providing a sensitive and high-throughput method for evaluating the potency of renin inhibitors.
Mechanism of Action: Direct Renin Inhibition
The renin-angiotensin-aldosterone system plays a pivotal role in blood pressure regulation. A decrease in renal blood flow prompts juxtaglomerular cells in the kidneys to release renin.[4] Renin then cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[4] Angiotensin-converting enzyme (ACE) subsequently converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone from the adrenal cortex.[1][4] Aldosterone promotes sodium and water reabsorption in the kidneys, leading to an increase in blood volume and, consequently, blood pressure.[1][7]
Aliskiren exerts its therapeutic effect by directly inhibiting renin at the initial, rate-limiting step of this cascade.[2][3] It binds to the S3bp binding site of renin, preventing it from acting on angiotensinogen.[1] This direct inhibition leads to a reduction in plasma renin activity (PRA) and a decrease in the production of both angiotensin I and angiotensin II.[8]
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the site of Aliskiren's inhibitory action.
Quantitative Data: Potency of Aliskiren
The inhibitory potency of Aliskiren is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Aliskiren | Human Renin | In vitro enzymatic assay | 0.6 | [8][9] |
| Aliskiren | Human Renin | In vitro enzymatic assay | 1.5 | [10] |
| Aliskiren | Human Renin | In vitro enzymatic assay | 0.72 | [11] |
| Aliskiren | Human Plasma Renin | Antibody-capture PRA assay | 10 - 14 | [12] |
Experimental Protocol: In Vitro Renin Inhibition Assay
This protocol describes a fluorometric assay for determining the in vitro inhibitory activity of Aliskiren against human recombinant renin. The assay utilizes a FRET-based substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.
Materials and Reagents
-
Human Recombinant Renin
-
Fluorogenic Renin Substrate (e.g., a peptide with EDANS as the fluorophore and DABCYL as the quencher)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 340 nm and 490-510 nm, respectively.[13][14]
Experimental Workflow
Caption: A generalized workflow for the in vitro renin inhibition assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the human recombinant renin in Assay Buffer to the desired stock concentration. Aliquot and store at -80°C.
-
Reconstitute the fluorogenic renin substrate in DMSO to create a stock solution. Protect from light and store at -20°C.
-
Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in DMSO to be used for the assay.
-
-
Assay Protocol:
-
Set up the 96-well plate with the following controls and experimental wells:
-
Blank (No Enzyme): Assay Buffer, Substrate.
-
Negative Control (No Inhibitor): Assay Buffer, Renin, DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: Assay Buffer, Renin, Aliskiren dilutions.
-
-
To each well, add the appropriate volume of Assay Buffer.
-
Add the corresponding volume of Aliskiren dilution or DMSO to the appropriate wells.
-
Add the diluted human recombinant renin to all wells except the blank.
-
Mix the contents of the plate gently and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately start monitoring the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the readings of all other wells.
-
Determine the rate of the reaction (slope of the linear portion of the kinetic curve) or the final fluorescence for endpoint assays.
-
Calculate the percentage of inhibition for each Aliskiren concentration using the following formula: % Inhibition = [1 - (Signal of Inhibitor Well / Signal of Negative Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the Aliskiren concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
This application note provides a comprehensive overview and a detailed protocol for performing an in vitro renin inhibition assay using this compound. The described fluorometric method is a robust and sensitive tool for researchers and drug development professionals to evaluate the potency of renin inhibitors and to further investigate the pharmacology of the renin-angiotensin-aldosterone system. Adherence to this protocol will enable the generation of reliable and reproducible data for the characterization of novel renin inhibitors.
References
- 1. Aliskiren - Wikipedia [en.wikipedia.org]
- 2. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. Renin Inhibition with Aliskiren: A Decade of Clinical Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. caymanchem.com [caymanchem.com]
- 14. resources.novusbio.com [resources.novusbio.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Aliskiren Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive, accurate, and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Aliskiren fumarate in bulk drug substance and pharmaceutical dosage forms. The developed method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring a short runtime and excellent peak symmetry. This method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and research applications.
Introduction
Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[1][2] It acts by blocking the renin-angiotensin-aldosterone system (RAAS) at its first and rate-limiting step, the conversion of angiotensinogen to angiotensin I.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug and finished pharmaceutical products. This application note presents a validated HPLC-UV method that is simple, rapid, and suitable for high-throughput analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Aliskiren is provided in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column, mobile phase, and pH. Aliskiren is soluble in phosphate buffer and n-octanol and highly soluble in water.[3]
Table 1: Physicochemical Properties of Aliskiren
| Property | Value | Reference |
| Chemical Name | (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide hemifumarate | [4] |
| Molecular Formula | C30H53N3O6 · 0.5 C4H4O4 | |
| Molecular Weight | 609.8 g/mol (free base 551.8) | [2][3] |
| Appearance | White to slightly yellowish crystalline powder | [2][3] |
| Solubility | Soluble in phosphate buffer, n-octanol; highly soluble in water | [3] |
| Bioavailability | Poor (approximately 2.5%) | [1] |
| Metabolism | Primarily metabolized by CYP3A4 | [1] |
Experimental Protocol
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV detector. The detailed chromatographic conditions are summarized in Table 2. The selection of a C18 column is based on its wide availability and suitability for retaining non-polar to moderately polar compounds like Aliskiren.[4][5] The mobile phase composition and pH are optimized to achieve good peak shape and resolution.
Table 2: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05M Potassium dihydrogen phosphate buffer (pH 3.5 adjusted with Orthophosphoric acid) (45:55, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[3][4][5][6][7] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 224 nm[6][7] |
| Run Time | 8 minutes[5][8] |
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.05M solution of potassium dihydrogen phosphate and adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in the ratio of 55:45 (v/v). Degas the mobile phase by sonication before use.[6][7]
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to dissolve. Make up the volume to the mark with the mobile phase.[6]
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 10-50 µg/mL by diluting with the mobile phase.[6]
Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Aliskiren to a 100 mL volumetric flask. Add about 50 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 30 µg/mL).[6]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The validation results are summarized in Table 3.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10-50 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL[5][9] |
| Limit of Quantification (LOQ) | 0.6 µg/mL[5][9] |
| Robustness | The method is robust for small, deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). |
System Suitability
System suitability tests are integral to ensure the performance of the chromatographic system. The acceptance criteria for system suitability are presented in Table 4. These parameters should be checked before starting any analytical run.
Table 4: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[3] |
| Theoretical Plates | > 2000[3] |
| % RSD for Peak Area (n=6) | ≤ 2.0%[9] |
| % RSD for Retention Time (n=6) | ≤ 1.0% |
Workflow and Diagrams
The overall workflow for the HPLC-UV method development and validation for this compound quantification is depicted in the following diagrams.
Caption: Workflow for HPLC-UV Method Development and Validation.
Caption: Sample Preparation Protocol from Pharmaceutical Tablets.
Conclusion
The HPLC-UV method described in this application note is rapid, sensitive, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is straightforward and utilizes common reagents and instrumentation, making it easily adaptable for routine quality control laboratories. The comprehensive validation ensures the reliability of the results obtained using this method.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Aliskiren Fumarate in HUVEC Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting cell culture experiments with Aliskiren fumarate using Human Umbilical Vein Endothelial Cells (HUVECs). This document includes methodologies for assessing cell proliferation, viability, and apoptosis, as well as an overview of the relevant signaling pathways.
Introduction
Aliskiren, the first orally active direct renin inhibitor, works by blocking the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] This mechanism makes it a valuable tool for studying the effects of RAAS inhibition on endothelial cell function. HUVECs are a widely used in vitro model for the vascular endothelium and are instrumental in investigating the pathophysiology of cardiovascular diseases and the effects of pharmacological agents.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Aliskiren on HUVECs and related endothelial cells.
Table 1: Effect of Aliskiren on HUVEC Proliferation
| Time Point | Vehicle Control (Cell Number) | Aliskiren (10 nM) (Cell Number) | P-value |
| 16 hours | (Reference Value) | Lower than control | P=0.0090 |
| 24 hours | (Reference Value) | Lower than control | P=0.0081 |
Data adapted from Nakagawa et al., 2018.[2]
Table 2: Effect of Aliskiren on Soluble (Pro)renin Receptor (s(P)RR) Release from HUVECs
| Time Point | Treatment | s(P)RR Concentration | P-value |
| 8 hours | Aliskiren (10 nM) | Significantly reduced vs. control | P<0.05 |
| 16-24 hours | Aliskiren (10 nM) | Significantly reduced vs. control | P<0.01 |
Data adapted from Nakagawa et al., 2018.[2]
Table 3: Effect of Aliskiren on Endothelial Progenitor Cell (EPC) Function (In Vitro)
| Parameter | Aliskiren Concentration | Observation |
| Migration | 1 µM, 10 µM, 50 µM | Dose-dependent increase |
| Proliferation | 1 µM, 10 µM, 50 µM | Dose-dependent increase |
| Adhesion | 1 µM, 10 µM, 50 µM | Dose-dependent increase |
Data adapted from a study on endothelial progenitor cells, which are closely related to HUVECs.[3]
Experimental Protocols
HUVEC Culture
Aseptic techniques should be strictly followed throughout the cell culture process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 2% fetal bovine serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.05%)
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, 24-well, or 6-well, as needed)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HUVECs in T-75 flasks with EGM-2 medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cell monolayer with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of EGM-2 medium and transfer the cell suspension to a conical tube. d. Centrifuge at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh EGM-2 and seed into new flasks or plates at the desired density.
This compound Treatment
Materials:
-
This compound powder
-
Sterile, serum-free cell culture medium (e.g., DMEM) for stock solution preparation
-
EGM-2 medium
Procedure:
-
Prepare a stock solution of this compound in sterile, serum-free medium. For example, to prepare a 10 mM stock, dissolve the appropriate amount of this compound in the medium and filter-sterilize.
-
Seed HUVECs in appropriate cell culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
The day before the experiment, you may want to replace the growth medium with a medium containing a lower serum concentration to reduce the interference of growth factors in the serum.
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 nM).[2]
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired time points (e.g., 0, 8, 16, 24 hours).[2]
Cell Proliferation Assay (Cell Counting)
Procedure:
-
After the desired incubation time with this compound, detach the cells using Trypsin-EDTA as described in the subculture protocol.
-
Neutralize the trypsin and collect the cell suspension.
-
Count the total number of cells per well using a hemocytometer.[2]
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired duration.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
Commercially available Caspase-3/7 activity assay kit (e.g., luminescence or fluorescence-based)
-
White-walled 96-well plates (for luminescence assays) or black-walled 96-well plates (for fluorescence assays)
-
Plate reader with luminescence or fluorescence detection capabilities
Procedure:
-
Seed HUVECs in the appropriate 96-well plate and treat with this compound.
-
Follow the manufacturer's protocol for the chosen Caspase-3/7 assay kit. This typically involves adding the assay reagent directly to the wells.
-
Incubate for the recommended time at room temperature or 37°C, protected from light.
-
Measure the luminescence or fluorescence signal using a plate reader.
Soluble (Pro)renin Receptor (s(P)RR) Measurement (ELISA)
Materials:
-
Commercially available human s(P)RR ELISA kit
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from HUVECs treated with this compound at different time points.
-
Perform the ELISA according to the manufacturer's instructions.[4] This generally involves: a. Adding standards and samples to the antibody-pre-coated wells. b. Incubating and washing the plate. c. Adding a detection antibody. d. Incubating and washing the plate. e. Adding a substrate and stopping the reaction. f. Measuring the absorbance at the specified wavelength.
-
Calculate the concentration of s(P)RR in the samples based on the standard curve.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. One moment, please... [elisakits.co.uk]
- 2. Aliskiren reduces the release of soluble (pro)renin receptor from human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren Improved the Endothelial Repair Capacity of Endothelial Progenitor Cells from Patients with Hypertension via the Tie2/PI3k/Akt/eNOS Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sandwich ELISA for detecting the human soluble (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aliskiren Fumarate Administration in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aliskiren fumarate, a direct renin inhibitor, in spontaneously hypertensive rat (SHR) models of hypertension. The protocols and data presented are synthesized from multiple preclinical studies to guide researchers in designing and executing experiments to evaluate the antihypertensive and end-organ protective effects of aliskiren.
Introduction
Aliskiren is the first in a class of orally effective, non-peptide, direct renin inhibitors developed for the treatment of hypertension.[1][2] It acts by binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, which is the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) cascade.[3][4][5] This upstream inhibition of the RAAS leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[3][5] The SHR model is a widely used genetic model of essential hypertension and is valuable for studying the pathophysiology of the disease and for the preclinical evaluation of antihypertensive drugs.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in SHR models.
Table 1: Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Administration Route | Duration | Change in Mean Arterial Pressure (mmHg) | Heart Rate | Reference |
| Aliskiren | 10 - 100 | Subcutaneous osmotic minipump | Not specified | Dose-dependent decrease | No change | [6] |
| Aliskiren | 100 | Subcutaneous osmotic minipump | 1-3 weeks | Equi-effective lowering compared to captopril and irbesartan | No change | [7][8] |
| Aliskiren (low dose) | 30 | Oral gavage | 4 weeks | Slight, non-significant decrease in Systolic Blood Pressure | Not specified | [9] |
| Aliskiren (high dose) | 60 | Oral gavage | 4 weeks | Significant decrease in Systolic Blood Pressure | Not specified | [9] |
Table 2: Cardioprotective Effects of this compound in Spontaneously Hypertensive Rats
| Parameter | Treatment Group | Dose (mg/kg/day) | Duration | Observation | Reference |
| Cardiomyocyte Area | Aliskiren | 100 | 1-3 weeks | Significant reduction | [7][8] |
| Cardiac Hypertrophy | Aliskiren | 100 | 1-3 weeks | Decrease in cardiac hypertrophy | [7][8] |
| Coronary Endothelial Function | Aliskiren | 100 | 1-3 weeks | Improved function | [7] |
| Cardiac Angiotensin Levels | Aliskiren | 100 | 3 weeks | Suppressed | [7] |
| Myocardial Ischemia/Reperfusion Injury | Aliskiren (high dose) | 60 | 4 weeks | Protective effect | [9] |
Experimental Protocols
Protocol 1: Chronic Administration of this compound via Osmotic Minipumps
This protocol is designed for the continuous, long-term administration of aliskiren to evaluate its sustained effects on blood pressure and end-organ damage.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (as normotensive controls)
-
This compound
-
Vehicle (e.g., saline)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration for delivery via the osmotic minipumps. A common dose used is 100 mg/kg/day.[7]
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small subcutaneous incision on the back of the neck.
-
Insert a pre-filled osmotic minipump into the subcutaneous pocket.
-
Suture the incision and allow the animal to recover.
-
-
Treatment Period: The treatment duration can range from one to three weeks or longer, depending on the study's objectives.[7]
-
Blood Pressure Monitoring: Monitor blood pressure and heart rate throughout the study. Radiotelemetry is the preferred method for continuous and accurate measurements.[6][7]
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect heart, kidney, and other relevant tissues for histological and biochemical analysis (e.g., cardiomyocyte area, fibrosis, angiotensin levels).[7]
Protocol 2: Oral Administration of this compound by Gavage
This protocol is suitable for studies investigating the dose-dependent effects of orally administered aliskiren.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Blood pressure monitoring system
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Drug Preparation: Prepare solutions of this compound in the vehicle at various concentrations (e.g., 30 mg/kg/day and 60 mg/kg/day).[9]
-
Administration: Administer the aliskiren solution or vehicle to the rats once daily via oral gavage.[9]
-
Treatment Period: A typical treatment duration is four weeks.[9]
-
Blood Pressure Monitoring: Monitor systolic blood pressure at baseline and at regular intervals throughout the treatment period.[9]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial cardiac effects of the renin inhibitor aliskiren in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Aliskiren Fumarate Stock Solutions for Cell-Based Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aliskiren, a potent and selective direct inhibitor of the enzyme renin, is a valuable tool in cardiovascular research and drug development.[1][2][3][4][5] It directly targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[3][5] Accurate and consistent preparation of Aliskiren fumarate stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is a white to slightly yellowish crystalline powder.[6][7] It is known to be relatively hygroscopic.[8][9] Proper storage and handling are crucial to maintain its stability and integrity. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Molar Concentration (at Max Solubility) | Notes |
| DMSO | ≥58.5 mg/mL[10][11] | ~96 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[12] |
| 60.98 mg/mL | 100 mM | ||
| 122 mg/mL[12] | ~200 mM | ||
| Ethanol | ≥121.9 mg/mL[10][11] | ~200 mM | Gentle warming may be required to fully dissolve. |
| Water | Highly soluble[6][7] | - | |
| ≥122 mg/mL[10] | ~200 mM | Gentle warming may be required. | |
| 60.98 mg/mL | 100 mM | ||
| Phosphate Buffer | Soluble[7] | - |
Note: The molecular weight of Aliskiren hemifumarate is approximately 609.83 g/mol , which is used for molarity calculations. Batch-specific molecular weights may vary.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Aliskiren exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I.[1][3][4] This action effectively blocks the entire downstream cascade of the RAAS, leading to decreased levels of angiotensin II and aldosterone.[1][3] The reduction in angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention, results in vasodilation and a decrease in blood pressure.[1][3]
Caption: Aliskiren's inhibition of the RAAS pathway.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock.
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder to equilibrate to room temperature before opening the container to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.098 mg of this compound (based on a molecular weight of 609.83 g/mol ).
-
Dissolution:
-
Transfer the weighed powder to a sterile amber microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For 6.098 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[12][13]
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[12][13]
-
Working Solution Preparation for Cell-Based Assays
-
Thawing: When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. It is crucial to perform serial dilutions to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Application: Add the diluted this compound solution to the cells and proceed with the assay. For in vivo experiments, it is often recommended to prepare fresh solutions daily.[14]
Safety and Handling
-
Handle this compound in accordance with good industrial hygiene and safety practices.[15]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]
-
Avoid inhalation of dust and contact with skin and eyes.[15][16]
-
Store the solid compound in a tightly sealed container in a dry, refrigerated place.[6][15][16][17]
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for complete safety and handling information.[10][15][16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Aliskiren - BioPharma Notes [biopharmanotes.com]
- 5. nbinno.com [nbinno.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. US20120220663A1 - Solid forms of aliskiren hemifumarate and processes for preparation thereof - Google Patents [patents.google.com]
- 10. raybiotech.com [raybiotech.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Aliskiren (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols for Aliskiren-Loaded Nanoparticles in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the use of aliskiren-loaded nanoparticles in preclinical studies, focusing on their application in hypertension and cardiovascular disease. Detailed protocols for nanoparticle synthesis, characterization, and in vivo evaluation are provided to facilitate the replication and advancement of these promising therapeutic strategies.
Introduction
Aliskiren, a direct renin inhibitor, is a potent antihypertensive agent that acts by blocking the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[1][2] However, its clinical efficacy is limited by low oral bioavailability (2-7%).[3] Encapsulating aliskiren into nanoparticles, such as those made from biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic) acid (PLGA), has emerged as a promising strategy to enhance its therapeutic effects.[4][5] Preclinical studies have demonstrated that aliskiren-loaded nanoparticles can significantly improve its bioavailability, leading to more pronounced blood pressure reduction and superior cardioprotective effects compared to the free drug.[4][6][7]
Data Presentation
Table 1: Physicochemical Characteristics of Aliskiren-Loaded Nanoparticles
| Nanoparticle Type | Polymer | Method of Preparation | Mean Diameter (nm) | Zeta Potential (mV) | Drug Loading | Encapsulation Efficiency (%) | Reference |
| NP ALIS | PLA | Modified Nanoprecipitation | 279 (DSEM)[4] | -24.6[4] | 5% w/w (theoretical)[4] | Not Specified | [4] |
| NP ALIS | PLA | Modified Nanoprecipitation | 253 (DDLS)[4] | -24.6[4] | 5 mg ALIS/100 mg PLA[6] | Not Specified | [4][6] |
| ALS-NP | PLGA | Emulsion-Diffusion-Evaporation | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Magnetic NP ALIS | Poly(D,L-lactide) | Modified Nanoprecipitation | 58-227[6] | Not Specified | 0.6 mg/100 mg (theoretical)[6] | Not Specified | [6] |
DSEM: Mean nanoparticle diameter determined from Scanning Electron Microscope images. DDLS: Mean nanoparticle diameter measured by Dynamic Light Scattering.
Table 2: In Vivo Efficacy of Aliskiren-Loaded Nanoparticles in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dosage | Duration | Blood Pressure Reduction | Key Findings | Reference |
| Powdered Aliskiren | 25 mg/kg/day (gavage) | 3 weeks | 10%[1][4] | - | [4][6] |
| NP ALIS (PLA) | 25 mg/kg/day (gavage) | 3 weeks | 25%[1][4][6] | Increased cardiac nNOS expression and NOS activity by 30%.[4] Decreased mesenteric artery vasoconstriction.[4] Reduced aortic collagen content by 11% and cross-sectional area by 25%.[4] | [4][6] |
| ALS-NP (PLGA) | 30 mg/kg (oral) | Single Dose | Not explicitly stated for BP | 168% relative bioavailability compared to free aliskiren.[5] Significantly increased maximum plasma concentration.[5] | [5] |
| Powdered Aliskiren | 25 mg/kg/day (gavage) | 3 weeks | Less pronounced than NP ALIS | Did not significantly affect Atp6ap2 and ACE gene expression.[8] | [8][9] |
| NP ALIS (PLA) | 25 mg/kg/day (gavage) | 3 weeks | More pronounced than powdered aliskiren | Significantly decreased cardiac gene expression of Atp6ap2 and ACE.[9][10] Higher accumulation of aliskiren in the heart.[9][10] | [8][9][10] |
Experimental Protocols
Protocol 1: Preparation of Aliskiren-Loaded PLA Nanoparticles by Modified Nanoprecipitation
This protocol is based on the methods described in preclinical studies for creating aliskiren-loaded polylactic acid (PLA) nanoparticles.[4][6]
Materials:
-
Polylactic acid (PLA)
-
Aliskiren
-
Acetone
-
Poloxamer 188 or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath/probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLA and aliskiren in acetone. The theoretical drug loading is typically around 5% w/w.[4]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The acetone will diffuse into the aqueous phase, causing the PLA to precipitate and form nanoparticles, entrapping the aliskiren.
-
Solvent Evaporation: Remove the acetone from the nanoparticle suspension using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Purification: Wash the nanoparticles to remove free, unencapsulated aliskiren. This is typically done by ultracentrifugation.[4] Resuspend the nanoparticle pellet in deionized water and repeat the washing step at least three times.
-
Final Suspension: After the final wash, resuspend the purified aliskiren-loaded nanoparticles in a known volume of an appropriate buffer or pure water for further characterization and in vivo studies.[4]
Protocol 2: Characterization of Aliskiren-Loaded Nanoparticles
This protocol outlines the key characterization techniques used to assess the physicochemical properties of the prepared nanoparticles.[4][11]
1. Particle Size and Morphology:
-
Scanning Electron Microscopy (SEM): To visualize the shape and surface morphology of the nanoparticles.[4][11] Samples are typically sputter-coated with a conductive material (e.g., gold) before imaging.
-
Dynamic Light Scattering (DLS): To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.[4] A PDI below 0.2 indicates a narrow size distribution.[4]
-
Differential Centrifugal Sedimentation (DCS): To obtain a high-resolution particle size distribution.[4]
2. Zeta Potential:
-
Measure the zeta potential using a Zetasizer to determine the surface charge of the nanoparticles.[11] This provides an indication of the colloidal stability of the nanoparticle suspension. More negative values, such as -24.6 mV for aliskiren-loaded nanoparticles, suggest better stability compared to blank nanoparticles (-17.0 mV).[4]
3. Drug Loading and Encapsulation Efficiency:
-
Quantification of Unencapsulated Drug: After preparation and centrifugation, the amount of free aliskiren in the supernatant can be quantified using UV-Vis spectroscopy.[4]
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vivo Evaluation in Spontaneously Hypertensive Rats (SHRs)
This protocol describes a typical preclinical study to evaluate the antihypertensive efficacy of aliskiren-loaded nanoparticles in an established animal model of hypertension.[4][9][12]
Animal Model:
Experimental Groups:
-
Untreated Control (SHR)
-
Powdered Aliskiren (e.g., 25 mg/kg/day)
-
Aliskiren-Loaded Nanoparticles (e.g., 25 mg/kg/day)
-
Blank Nanoparticles (vehicle control)
Procedure:
-
Acclimatization: House the animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.[12]
-
Treatment Administration: Administer the treatments daily for a period of 3 weeks via oral gavage.[4][9]
-
Blood Pressure Measurement: Measure systolic blood pressure weekly using the tail-cuff plethysmography method.[4]
-
Tissue Collection: At the end of the study, euthanize the animals and collect heart and aorta tissues for further analysis.
-
Biochemical and Molecular Analysis:
-
Nitric Oxide Synthase (NOS) Activity: Determine total NOS activity in heart and aorta homogenates.[4]
-
Western Blotting: Analyze the protein expression of eNOS and nNOS in tissue lysates.[4]
-
Gene Expression Analysis (qPCR): Quantify the mRNA levels of RAAS components such as the (pro)renin receptor (Atp6ap2) and angiotensin-converting enzyme (ACE).[9][10]
-
Histology: Assess structural changes, such as collagen content and cross-sectional area of the aorta, using histological staining.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of Nanoparticle-Loaded Aliskiren on Cardiovascular System in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Animal models used in the research of nanoparticles for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Aliskiren Fumarate: A Promising Agent for Mitigating Renal Fibrosis in Unilateral Ureteral Obstruction Models
Aliskiren fumarate, a direct renin inhibitor, has demonstrated significant antifibrotic and anti-inflammatory effects in preclinical models of unilateral ureteral obstruction (UUO), a well-established method for inducing renal fibrosis. These findings position Aliskiren as a valuable tool for researchers and drug development professionals studying the mechanisms of kidney disease and evaluating novel therapeutic strategies. This document provides detailed application notes and experimental protocols for utilizing this compound in UUO studies.
Mechanism of Action
Aliskiren directly inhibits renin, the enzyme responsible for the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, Aliskiren effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and key mediator of inflammation and fibrosis.[2] In the context of renal injury, this inhibition of the RAAS cascade helps to ameliorate the pathological processes that lead to the excessive deposition of extracellular matrix, a hallmark of fibrosis.[1][3] Studies have shown that Aliskiren's therapeutic effects extend beyond blood pressure control, with direct organ-protective properties.[4]
Application Notes
This compound can be effectively used in rodent models of UUO to study the progression of renal fibrosis and the therapeutic potential of RAAS inhibition. Its administration has been shown to reduce the expression of key profibrotic and inflammatory markers, including transforming growth factor-beta (TGF-β), monocyte chemotactic protein-1 (MCP-1), and osteopontin.[5] Furthermore, Aliskiren treatment leads to a decrease in the infiltration of inflammatory cells and a reduction in the accumulation of collagen in the obstructed kidney.[5]
When designing experiments, it is crucial to include appropriate control groups: a sham-operated group receiving a vehicle, a sham-operated group receiving Aliskiren, a UUO group receiving a vehicle, and a UUO group receiving Aliskiren. This design allows for the differentiation between the effects of the surgery, the drug itself, and the drug's therapeutic impact on the disease model.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Surgery
The UUO model is a widely used surgical procedure to induce progressive renal tubulointerstitial fibrosis.[6]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile surgical instruments
-
5-0 silk suture[7]
Procedure:
-
Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision (1.5-2 cm) to expose the abdominal cavity.[7]
-
Gently retract the intestines to locate the left kidney and ureter.
-
Carefully isolate the left ureter at the lower renal pole.[7]
-
Ligate the ureter at two points using 5-0 silk sutures to ensure complete obstruction.[7]
-
Reposition the intestines and suture the abdominal wall and skin in layers.
-
Provide postoperative analgesia as required.
-
For sham-operated animals, perform the same procedure without ligating the ureter.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile water)
-
Oral gavage needles or osmotic minipumps
Protocols:
-
Oral Gavage (Rats): Dissolve this compound in water to achieve the desired concentration. Administer a daily dose of 30 mg/kg via oral gavage, starting one day before the UUO surgery and continuing for the duration of the experiment.[8]
-
Osmotic Minipumps (Mice): For continuous administration, this compound can be delivered via subcutaneously implanted osmotic minipumps.[4] The concentration and pump flow rate should be calculated to deliver the target dose over the experimental period.
Assessment of Renal Fibrosis
1. Histological Analysis:
-
At the end of the experimental period, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin and section them (4 µm).
-
Perform Masson's trichrome staining to visualize collagen deposition (blue staining).[5]
-
Perform immunohistochemical staining for markers such as α-smooth muscle actin (α-SMA) to identify myofibroblasts and CD68 for macrophages.[5]
2. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from kidney tissue using a suitable extraction kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of profibrotic genes (e.g., Tgf-β1, Col1a1) and inflammatory genes (e.g., Mcp-1, Tnf-α).[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in UUO models.
| Parameter | UUO + Vehicle | UUO + Aliskiren | % Change with Aliskiren | Reference |
| Inflammatory Cell Infiltration (CD68+ cells/field) | High | Significantly Reduced | - | [5] |
| MCP-1 mRNA Expression (relative units) | Increased | Significantly Decreased | - | [5] |
| Osteopontin mRNA Expression (relative units) | Increased | Significantly Decreased | - | [5] |
| TGF-β mRNA Expression (relative units) | Increased | Significantly Decreased | - | [5] |
| Masson's Trichrome Staining (% fibrotic area) | High | Significantly Reduced | - | [5] |
| α-SMA Immunostaining (% positive area) | High | Significantly Reduced | - | [5] |
| Parameter | Left Kidney (Obstructed) - Vehicle | Left Kidney (Obstructed) - Aliskiren | p-value | Reference |
| Renal Blood Flow (mL/min) | 1.82 ± 0.12 | 2.44 ± 0.30 | P=0.049 | [8] |
| Glomerular Filtration Rate (mL/min) | 0.81 ± 0.08 | 1.02 ± 0.11 | P=0.07 | [8] |
| NGAL Gene Expression | Increased | Decreased | - | [8] |
| KIM-1 Gene Expression | Increased | Decreased | - | [8] |
| p53 Gene Expression | Increased | Decreased | - | [8] |
Visualizations
Experimental workflow for studying Aliskiren in UUO models.
Mechanism of Aliskiren in the Renin-Angiotensin System.
Antifibrotic signaling pathways affected by Aliskiren.
References
- 1. Aliskiren in the treatment of renal disease; a narrative review [jparathyroid.com]
- 2. Aliskiren - Wikipedia [en.wikipedia.org]
- 3. Anti-fibrotic effect of Aliskiren in rats with deoxycorticosterone induced myocardial fibrosis and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal protective effects of aliskiren beyond its antihypertensive property in a mouse model of progressive fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aliskiren ameliorates renal inflammation and fibrosis induced by unilateral ureteral obstruction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. The effect of aliskiren on the renal dysfunction following unilateral ureteral obstruction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of (Pro)renin Receptor Expression Following Aliskiren Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (pro)renin receptor ((P)RR) is a critical component of the renin-angiotensin system (RAS), playing a significant role in both angiotensin II-dependent and -independent signaling pathways. Its activation is implicated in the pathophysiology of various cardiovascular and renal diseases. Aliskiren, a direct renin inhibitor, has been shown to exert protective effects beyond blood pressure reduction, partly by modulating (P)RR expression. This document provides detailed protocols and application notes for the analysis of (P)RR protein expression in response to Aliskiren treatment using Western blotting, a widely used technique for protein quantification.
Data Presentation: Effects of Aliskiren on (P)RR Expression
The following tables summarize quantitative data from various studies on the effect of Aliskiren on (P)RR expression in different experimental models.
Table 1: In Vitro Studies on (P)RR Expression after Aliskiren Treatment
| Cell Type | Aliskiren Concentration | Duration of Treatment | Method of Analysis | Key Findings | Reference |
| Human Aortic Smooth Muscle Cells (HSMCs) | 10⁻⁶ - 10⁻⁵ M | 24 hours | RT-PCR, Flow Cytometry | Concentration-dependent reduction of (P)RR mRNA levels (IC₅₀ 4.6 x 10⁻⁶ M) and cell surface expression. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM | 8 - 24 hours | ELISA | Significant decrease in the amount of prorenin bound to the cell surface, indicating reduced full-length (P)RR expression.[2] | [2] |
| Human Mesangial Cells | 0.1 µmol/L to 10 µmol/L | Not specified | Gene Expression Analysis | Aliskiren did not affect the gene expression of the (pro)renin receptor.[3][4] | [3][4] |
Table 2: In Vivo Studies on (P)RR Expression after Aliskiren Treatment
| Animal Model | Aliskiren Dosage | Duration of Treatment | Tissue/Cell Type Analyzed | Method of Analysis | Key Findings | Reference |
| Diabetic TG(mRen-2)27 Rats | 10 or 30 mg/kg per day | 10 weeks | Kidney (glomeruli, tubules, cortical vessels) | In situ hybridization | Reduced (pro)renin receptor expression compared to vehicle.[3][4] | [3][4] |
| Spontaneously Hypertensive Rats (SHR) | 25 mg/kg/day (nanoparticle-loaded) | 3 weeks | Heart | Gene Expression Analysis | Decreased gene expression of (P)RR (Atp6ap2).[5][6] | [5][6] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol is suitable for cultured cells (e.g., HUVECs, HSMCs) treated with Aliskiren.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
After treatment with Aliskiren or vehicle control, wash the cell culture plates twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each plate.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
Store the protein lysates at -80°C until use.
Protocol 2: Western Blotting for (P)RR
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer (4x or 2x)
-
SDS-polyacrylamide gels (appropriate percentage for (P)RR, ~39 kDa)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: Rabbit or mouse anti-(P)RR antibody (use at manufacturer's recommended dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (use at manufacturer's recommended dilution)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix an appropriate amount of protein (typically 20-40 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Wash the membrane with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-(P)RR antibody in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the (P)RR band intensity to the intensity of a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the effects of Aliskiren on (P)RR expression. Western blotting is a powerful technique to quantify changes in protein levels, and adherence to these detailed methods will facilitate the generation of reliable and reproducible data. The observed downregulation of (P)RR by Aliskiren in various models suggests a novel mechanism for its therapeutic benefits, warranting further investigation in the field of cardiovascular and renal drug development.
References
- 1. Aliskiren reduces prorenin receptor expression and activity in cultured human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren reduces the release of soluble (pro)renin receptor from human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Plasma Renin Activity in Response to Aliskiren Fumarate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliskiren fumarate is a direct renin inhibitor, a class of antihypertensive medication that acts by blocking the catalytic activity of renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I.[1][2][3] This initial step is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[2][4] Unlike other RAAS inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), which act downstream, Aliskiren targets the system at its origin.[2][5] A key pharmacodynamic effect of Aliskiren is the significant reduction of plasma renin activity (PRA), despite a compensatory rise in plasma renin concentration.[1][5] Therefore, accurate measurement of PRA is crucial for evaluating the efficacy of Aliskiren and understanding its mechanism of action in both preclinical and clinical settings.
These application notes provide detailed protocols for the measurement of PRA in plasma samples from subjects treated with this compound, summarize expected quantitative changes in PRA, and offer visual representations of the relevant biological pathways and experimental workflows.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Aliskiren
The RAAS plays a pivotal role in maintaining cardiovascular homeostasis. Aliskiren directly inhibits renin, the initial and rate-limiting enzyme in this cascade, thereby reducing the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in aldosterone secretion, ultimately lowering blood pressure.[1][4][5]
Caption: The Renin-Angiotensin-Aldosterone System and Aliskiren's Mechanism of Action.
Quantitative Data Summary
Treatment with this compound leads to a dose-dependent decrease in plasma renin activity. The following tables summarize the expected changes in PRA from clinical studies.
Table 1: Effect of Aliskiren Monotherapy on Plasma Renin Activity (PRA)
| Treatment Dose | Change in PRA from Baseline | Reference |
| 150 mg once daily | -65% | [6] |
| 150 mg once daily | -69% | [7] |
| 300 mg once daily | -71% | [7] |
| 600 mg once daily | -75% | [7] |
Table 2: Effect of Aliskiren in Combination Therapy on Plasma Renin Activity (PRA)
| Combination Therapy | Change in PRA from Baseline | Reference |
| Aliskiren + Hydrochlorothiazide | PRA remained at or below baseline levels | [8] |
| Aliskiren + Ramipril (ACE Inhibitor) | PRA remained at or below baseline levels | [8] |
| Aliskiren + Irbesartan (ARB) | PRA remained at or below baseline levels | [8] |
Note: Thiazide diuretics, ACE inhibitors, and ARBs typically cause a reactive increase in PRA when used as monotherapy. Co-administration with Aliskiren counteracts this effect.[6][8]
Experimental Workflow for Measuring Plasma Renin Activity
The measurement of PRA is a two-step process. First, plasma samples are incubated under controlled conditions to allow for the enzymatic generation of angiotensin I from endogenous angiotensinogen by renin. In the second step, the generated angiotensin I is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
References
- 1. dbc-labs.com [dbc-labs.com]
- 2. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. fybreeds.com [fybreeds.com]
- 5. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. eaglebio.com [eaglebio.com]
- 8. demeditec.com [demeditec.com]
Application Notes and Protocols for In Vivo Imaging to Assess Aliskiren Fumarate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aliskiren fumarate is the first in a class of drugs known as direct renin inhibitors.[1][2][3][4] It lowers blood pressure by blocking the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step—the conversion of angiotensinogen to angiotensin I by renin.[2][4][5][6] This upstream inhibition prevents the subsequent cascade that leads to the production of the potent vasoconstrictor angiotensin II (Ang II), resulting in vasodilation and reduced aldosterone secretion.[2][5][6] Evaluating the therapeutic efficacy of Aliskiren in vivo requires robust, non-invasive techniques that can measure its direct enzymatic inhibition and its downstream effects on end-organ structure and function.[7][8] In vivo imaging provides critical biomarkers for assessing target engagement, treatment response, and mechanism of action in both preclinical and clinical settings.[7]
This document provides detailed application notes and experimental protocols for various in vivo imaging modalities used to assess the efficacy of this compound. These techniques range from molecular imaging of enzyme activity to anatomical and functional assessment of cardiovascular and renal tissues.
Core Mechanism: Aliskiren's Action on the RAAS Pathway
Aliskiren directly inhibits renin, the enzyme that initiates the RAAS cascade. This action reduces plasma renin activity (PRA) and, consequently, the levels of Angiotensin I and Angiotensin II.[6][9] Unlike ACE inhibitors or angiotensin receptor blockers (ARBs), which act downstream, Aliskiren's blockade at the origin of the pathway offers a comprehensive suppression of the RAAS.[2][5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct renin inhibition: focus on aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Aliskiren fumarate solubility for in vitro studies
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for dissolving Aliskiren fumarate for in vitro studies.
Solubility Data
Aliskiren hemifumarate is a white to slightly yellowish crystalline powder.[1][2][3][4] It is generally considered highly soluble in aqueous solutions and common organic solvents used in laboratory settings.[1][2][4] The table below summarizes the reported solubility data.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Citations |
| Water | >350 mg/mL (at pH 7.4) | >574 mM | Highly soluble. | [1][5] |
| ≥122 mg/mL | ≥200 mM | Gentle warming may be required. | [6][7] | |
| ~61 mg/mL | 100 mM | |||
| DMSO | ≥122 mg/mL | ≥200 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [7][8] |
| ~61 mg/mL | 100 mM | |||
| Ethanol | ≥122 mg/mL | ≥200 mM | Gentle warming may be required. | [6][7] |
| Phosphate Buffer | Soluble | Not specified | [1][2][3] | |
| n-Octanol | Soluble | Not specified | [1][2][3] |
Note: The molecular weight of Aliskiren hemifumarate is 609.83 g/mol .[9] Calculations are based on this value.
Experimental Protocols
Preparing a High-Concentration Stock Solution (e.g., 100 mM in DMSO)
This protocol provides a general guideline for preparing a stock solution. Adjustments may be necessary based on the specific requirements of your experiment.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry vial on a calibrated analytical balance.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder into the tared vial. For example, to prepare 1 mL of a 100 mM solution, weigh out 60.98 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, gentle warming in a water bath (37°C) for a few minutes can be applied, followed by further vortexing.[6]
-
Ensure Complete Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] For long-term storage, store at -80°C (up to one year). For short-term storage, -20°C is suitable (up to one month).[8]
Troubleshooting and FAQs
This section addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Q1: My this compound is not dissolving completely in the solvent.
A1:
-
Check Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous solvent. For DMSO, moisture absorption can significantly decrease solubility.[8]
-
Increase Mechanical Agitation: Vortex the solution for a longer duration.
-
Apply Gentle Heat: Briefly warm the solution in a 37°C water bath. This is often recommended for dissolving this compound in water and ethanol.[6]
-
Use Sonication: If available, a brief period in an ultrasonic bath can help break up particulates and aid dissolution.
Q2: The compound dissolved in the stock solvent (e.g., DMSO) but precipitated when I added it to my aqueous cell culture medium.
A2: This is a common issue when diluting a high-concentration organic stock solution into an aqueous buffer or medium.
-
Lower the Final Concentration: The final concentration of this compound in your culture medium may be exceeding its aqueous solubility limit under those specific conditions (pH, protein content, etc.). Try using a lower final concentration.
-
Reduce DMSO Percentage: The final concentration of DMSO in your culture medium should typically be kept low (e.g., <0.1% to <0.5%) to avoid solvent toxicity. If a high volume of stock solution is needed, it can cause the drug to precipitate. Consider preparing a lower-concentration stock solution to minimize the volume added.
-
Dilute Step-wise: Instead of adding the stock directly to the full volume of media, try adding the stock to a smaller volume of media first, mix well, and then add this intermediate dilution to the final volume.
Q3: How should I store my this compound solutions?
A3:
-
Stock Solutions: For optimal stability, aliquot stock solutions into single-use tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[8] Store at -80°C for up to a year or at -20°C for up to a month.[8]
Q4: What is the mechanism of action of Aliskiren?
A4: Aliskiren is a potent and direct inhibitor of renin.[1][3][7][8][9] It acts on the Renin-Angiotensin-Aldosterone System (RAAS) by binding to renin and preventing the conversion of angiotensinogen to angiotensin I.[2][3][10][11] This action leads to a decrease in the production of angiotensin II, a key vasoconstrictor, thereby impacting blood pressure and related signaling pathways. The IC50 for human renin is approximately 0.6 nM.[9]
Visualizations
Signaling Pathway
Aliskiren's primary target is the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the canonical pathway and indicates the point of inhibition by Aliskiren.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common solubility issues with this compound.
References
- 1. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - ALISKIREN- aliskiren hemifumarate tablet, film coated [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. Aliskiren Hemifumarate - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Aliskiren hemifumarate | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]
- 10. Aliskiren | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Aliskiren Hemifumarate | C64H110N6O16 | CID 6918427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Aliskiren Fumarate in Rat Models of Hypertension
Welcome to the technical support center for the use of Aliskiren fumarate in experimental rat models of hypertension. This resource provides detailed answers to frequently asked questions and troubleshooting guidance to help researchers optimize their study protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Aliskiren is a nonpeptide, orally active, potent, and specific competitive inhibitor of the enzyme renin.[1] It is the first in a class of drugs known as direct renin inhibitors.[1] By binding to the active site of renin, Aliskiren blocks the conversion of angiotensinogen to angiotensin I (Ang I), which is the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[2] This action leads to a decrease in plasma renin activity (PRA) and subsequently reduces the production of angiotensin II (Ang II), a potent vasoconstrictor, thereby lowering blood pressure.[2]
Q2: What are the recommended dosage ranges for this compound in rat models of hypertension?
The effective dose of Aliskiren in rats is highly dependent on the specific hypertensive model being used.
-
Spontaneously Hypertensive Rats (SHR): Doses ranging from 10-100 mg/kg/day have been shown to decrease blood pressure in a dose-dependent manner.[1][3][4] A high dose of 60 mg/kg/day significantly reduced systolic blood pressure, whereas a lower dose of 30 mg/kg/day did not produce a statistically significant lowering of blood pressure but still offered cardioprotective effects.[5] For studies on cardiac effects, 100 mg/kg/day has been used.[6]
-
Double Transgenic Rats (dTGR) Harboring Human Renin and Angiotensinogen Genes: This model is particularly sensitive to Aliskiren. Low doses of 0.3 mg/kg/day can provide end-organ protection without significantly affecting blood pressure, while higher doses of 3 mg/kg/day significantly lower blood pressure and offer more complete protection.[1][7]
-
Other Models: In a rat model of contrast-induced nephropathy, 50 mg/kg/day was used for prophylaxis.[8] For studying anti-inflammatory effects, doses of 15, 30, and 60 mg/kg have been tested.[9][10]
Q3: How should this compound be administered to rats?
The most common methods of administration are oral gavage and subcutaneous osmotic minipumps.
-
Oral Gavage: This method is suitable for once-daily dosing and has been used in numerous studies with doses ranging from 30 mg/kg/day to 600 mg/kg/day.[5][8][11]
-
Subcutaneous Osmotic Minipumps: This method provides continuous, steady-state drug delivery over an extended period (e.g., 1-3 weeks), which can be advantageous for avoiding fluctuations in plasma concentration.[3][4][6] This is often the preferred method for ensuring consistent blood pressure control.
Q4: What are the key pharmacokinetic parameters of Aliskiren in rats?
Aliskiren exhibits low bioavailability in rats, a characteristic also seen in humans.
-
Bioavailability: The absolute oral bioavailability in rats is very low, estimated at approximately 2.4%.[12]
-
Time to Peak Plasma Concentration (Tmax): After oral administration, peak plasma concentrations are reached quickly, with an initial peak detectable as early as 15 minutes and a second peak around 2 hours.[12]
-
Half-Life: The terminal elimination half-life in rats is approximately 23-26 hours.[1]
-
Excretion: The primary route of excretion is via the feces, with minimal excretion in the urine.[12][13] A significant portion of the drug is excreted unchanged.[12]
Q5: What are the expected therapeutic outcomes of Aliskiren treatment in hypertensive rats?
Beyond blood pressure reduction, Aliskiren has demonstrated significant end-organ protective effects.
-
Cardioprotection: Aliskiren reduces cardiac hypertrophy, decreases left ventricular wall thickness, and improves survival in treated rats.[1] It has also been shown to protect against myocardial ischemia/reperfusion injury by activating the PI3K-Akt-eNOS pathway.[5]
-
Renoprotection: Treatment effectively reduces albuminuria and glomerulosclerosis in diabetic and hypertensive animal models.[1][7]
-
Vascular Protection: Aliskiren improves coronary endothelial function in SHR.[6] In models of renovascular hypertension, it can prevent the progression of atherosclerosis.[1]
Q6: Are there any known side effects or toxicities of Aliskiren in rats?
Aliskiren is generally well-tolerated. However, at very high doses, some effects have been noted.
-
In a 13-week oral toxicity study, doses of 600 mg/kg/day resulted in some mortality.[11]
-
At doses of 250 mg/kg/day and higher, an increased incidence of mucosal hyperplasia in the small and large intestines has been observed.[14]
-
The oral LD50 in rats is greater than 2000 mg/kg.[13] In case of overdose, hypotension is the most likely outcome.[13]
Troubleshooting Guides
Q1: Issue: Suboptimal or no reduction in blood pressure observed.
Possible Causes & Solutions:
-
Insufficient Dosage: The dose may be too low for the specific rat model. The species specificity of renin means that human-renin inhibitors like Aliskiren are less potent against rat renin.[5]
-
Poor Bioavailability: Aliskiren has inherently low oral bioavailability (~2.4% in rats).[12] Administration with a high-fat meal has been shown to drastically reduce absorption in humans, and similar effects may occur in rats.[1]
-
Incorrect Rat Model: Aliskiren is most effective in models where hypertension is driven by an overactive renin system. It is particularly potent in transgenic rats expressing human renin.[1][7]
-
Solution: Verify that the chosen hypertensive rat model is appropriate for a renin inhibitor.
-
-
Measurement Technique: The method of blood pressure measurement can influence results.
Q2: Issue: Rats are exhibiting signs of distress or adverse effects (e.g., diarrhea, weight loss).
Possible Causes & Solutions:
-
Dosage Too High: While generally well-tolerated, very high doses can lead to adverse effects. Doses greater than 300 mg daily are associated with an increased frequency of diarrhea in humans.[15] Dose-related decreases in body weight and food consumption have been noted in rats at doses of 100 mg/kg/day and higher when combined with valsartan.[11]
-
Solution: Reduce the dosage to the lowest effective level. Monitor animal weight and food intake daily. If adverse effects persist, consider temporarily halting the experiment.
-
-
Gavage-Related Stress/Injury: Improper oral gavage technique can cause stress, esophageal injury, or accidental administration into the lungs.
-
Solution: Ensure all personnel are thoroughly trained in correct gavage technique. Use appropriate-sized, soft-tipped gavage needles. Acclimatize the animals to handling and the procedure. If issues persist, switch to administration via osmotic minipump.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on Blood Pressure in Hypertensive Rat Models
| Rat Model | Dose (mg/kg/day) | Administration | Duration | Outcome on Blood Pressure (BP) | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10 - 100 | Osmotic Minipump | N/A | Dose-dependent decrease in BP | [3][4] |
| Spontaneously Hypertensive Rats (SHR) | 30 | Oral Gavage | 4 weeks | Non-significant decrease in Systolic BP | [5] |
| Spontaneously Hypertensive Rats (SHR) | 60 | Oral Gavage | 4 weeks | Significant decrease in Systolic BP | [5] |
| Spontaneously Hypertensive Rats (SHR) | 100 | Osmotic Minipump | 1-3 weeks | Equi-effective BP lowering compared to captopril and irbesartan | [6] |
| Double Transgenic Rats (dTGR) | 0.3 | N/A | 3 weeks | Minimal effect on BP (139 mmHg) | [1][7] |
| Double Transgenic Rats (dTGR) | 3.0 | N/A | 3 weeks | Significant BP lowering (115 mmHg) | [1][7] |
Table 2: Pharmacokinetic Properties of Aliskiren in Rats
| Parameter | Value | Notes | Reference |
| Absolute Oral Bioavailability | ~2.4% | Assessed on dose-normalized AUC values (oral vs. IV) | [12] |
| Terminal Half-Life (t½) | 23 - 26 hours | After multiple oral doses | [1] |
| Time to Peak Plasma (Tmax) | 0.25 - 2 hours | Shows a biphasic peak after oral administration | [12] |
| Primary Route of Excretion | Fecal | >80% of a radiolabeled dose recovered in feces | [12][13] |
| Metabolism | Low | Unchanged Aliskiren is the main component in plasma and feces | [12][13] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Preparation: Prepare the this compound solution in the desired vehicle (e.g., distilled water, saline). Ensure the solution is homogenous. Calculate the volume to be administered based on the target dose and the most recent body weight of each rat.
-
Restraint: Gently but firmly restrain the rat to prevent movement and injury.
-
Administration: Insert a sterile, appropriately sized ball-tipped gavage needle into the esophagus. Administer the solution slowly to allow the rat to swallow.
-
Monitoring: After administration, briefly monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration. Return the rat to its home cage.
Protocol 2: Blood Pressure Measurement via Radiotelemetry
-
Transmitter Implantation: Under sterile surgical conditions and appropriate anesthesia, implant a radiotelemetry transmitter (e.g., TA11PA-C40) with the catheter inserted into the abdominal aorta. Allow for a recovery period of at least 7-10 days post-surgery.
-
Acclimatization: House rats individually in cages placed on top of receiver plates. Allow them to acclimatize to the environment for several days before baseline recordings begin.
-
Data Acquisition: Record blood pressure, heart rate, and activity continuously using a computerized data acquisition system.
-
Analysis: Average the data over specific time intervals (e.g., hourly, daily) to analyze the effects of Aliskiren treatment compared to the baseline period.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial cardiac effects of the renin inhibitor aliskiren in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aliskiren, a human renin inhibitor, ameliorates cardiac and renal damage in double-transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Aliskiren Monograph for Professionals - Drugs.com [drugs.com]
Technical Support Center: Enhancing Aliskiren Fumarate Oral Bioavailability in Animal Research
Welcome to the technical support center for researchers and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of Aliskiren fumarate's low oral bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: this compound, a direct renin inhibitor, possesses physicochemical properties that limit its oral absorption. These include high aqueous solubility and hydrophilicity, which can hinder its permeation across the lipid-rich intestinal membrane.[1] Its bioavailability in humans is reported to be only around 2.5%.[2]
Q2: What are the primary strategies being investigated to improve the oral bioavailability of this compound in animal models?
A2: The two main approaches that have shown significant success in animal studies are the formulation of this compound into Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and its encapsulation in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA).[3][4][5]
Q3: How do SNEDDS improve the oral bioavailability of this compound?
A3: SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, like the gastrointestinal fluids.[3] This nanoemulsion enhances the solubility and dissolution of the drug, increases its permeation through the intestinal mucosa, and can bypass the hepatic first-pass metabolism, thereby improving bioavailability.[6][7][8]
Q4: What kind of improvements in bioavailability have been observed with these advanced formulations in animal studies?
A4: Studies in rats have demonstrated significant improvements. For instance, a SNEDDS formulation showed a 2.5-fold increase in the area under the curve (AUC) and a 3.05-fold increase in the maximum plasma concentration (Cmax) compared to a simple Aliskiren solution.[5] Similarly, PLGA nanoparticles have resulted in a 168% relative bioavailability compared to the standard Aliskiren formulation.[4]
Q5: What animal models are typically used for these studies?
A5: Spontaneously Hypertensive Rats (SHRs) are a common and relevant model for studying antihypertensive drugs like Aliskiren.[4][9][10] Wistar rats are also used for pharmacokinetic studies.[7] Due to the species specificity of renin, early preclinical studies often utilized marmosets.[1][10][11] Transgenic rats expressing human renin and angiotensinogen have also been developed to overcome this species barrier.[1][11]
Troubleshooting Guides
This section addresses common problems researchers may encounter during the formulation and in vivo testing of this compound nanoformulations.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Pharmacokinetic Data (High Variability) | - Improper formulation leading to variable droplet size or drug loading.- Inconsistent dosing volumes or techniques.- Stress-induced physiological changes in animals affecting absorption.- Issues with the analytical method for plasma sample analysis. | - Ensure the SNEDDS formulation is clear and homogenous before administration.- Characterize each batch of nanoparticles for size, polydispersity index, and drug content.- Use precise oral gavage techniques and ensure consistent fasting periods for animals.- Acclimatize animals to handling and experimental procedures to minimize stress.- Validate the analytical method for accuracy, precision, and linearity. |
| Poor Emulsification of SNEDDS | - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low quality or impure excipients.- Insufficient energy during dispersion (e.g., inadequate agitation). | - Optimize the formulation using pseudo-ternary phase diagrams to identify the optimal nanoemulsion region.[3][5]- Use high-purity, well-characterized excipients from reliable suppliers.- Ensure gentle but thorough mixing upon dilution in aqueous media. |
| Low Drug Entrapment Efficiency in Nanoparticles | - Suboptimal formulation parameters (e.g., polymer concentration, stabilizer type/concentration).- Issues with the fabrication method (e.g., homogenization speed, sonication time).- Drug properties (e.g., solubility in the organic phase). | - Systematically vary formulation parameters to find the optimal conditions.- Ensure the chosen solvent system is appropriate for both the drug and the polymer.- Optimize the speed and duration of homogenization or sonication. |
| Unexpected Adverse Effects in Animals | - Toxicity of the formulation excipients at the administered dose.- Altered pharmacokinetics leading to supra-therapeutic plasma concentrations.- Off-target effects of the nanoformulation itself. | - Review the safety data for all excipients used in the formulation.- Conduct a dose-ranging study to determine the maximum tolerated dose of the formulation.- Include a vehicle control group (nanoparticles without the drug) to assess the effects of the delivery system.[9] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in different formulations from various animal studies.
Table 1: Pharmacokinetic Parameters of this compound SNEDDS in Rats
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Aliskiren Solution | Rats | - | Value not specified | Value not specified | 100 | [5] |
| SNEDDS | Rats | - | 3.05-fold increase vs. solution | 2.5-fold increase vs. solution | 250 | [5] |
Table 2: Pharmacokinetic Parameters of this compound PLGA Nanoparticles in Spontaneously Hypertensive Rats (SHRs)
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Aliskiren | SHRs | 30 (oral) | Significantly lower than NP | Significantly lower than NP | 100 | [4] |
| Aliskiren-NP | SHRs | 30 (oral) | Significantly higher than Aliskiren | Significantly higher than Aliskiren | 168 | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is based on methodologies described in the literature.[3][5]
1. Materials:
-
This compound
-
Oil phase: Capryol® 90
-
Surfactant: Tween® 20
-
Cosurfactant: Transcutol® HP
-
Deionized water
2. Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Analytical balance
3. Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable components.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear, homogenous nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsification region.
-
-
Formulation of Aliskiren-Loaded SNEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.
-
Accurately weigh the required amounts of Capryol® 90, Tween® 20, and Transcutol® HP into a glass vial.
-
Add the pre-weighed this compound to the mixture.
-
Vortex and then stir the mixture on a magnetic stirrer until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Emulsification Time: Add a small amount of the SNEDDS to a beaker of water with gentle stirring and measure the time it takes to form a clear nanoemulsion.
-
Protocol 2: Preparation of Aliskiren-Loaded Poly(lactic-co-glycolic) Acid (PLGA) Nanoparticles
This protocol is based on the emulsion-diffusion-evaporation method.[4]
1. Materials:
-
This compound
-
PLGA (50:50)
-
Stabilizer: Didodecyldimethylammonium bromide (DDAB)
-
Organic Solvent: Ethyl acetate
-
Deionized water
2. Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
3. Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in ethyl acetate.
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 1.00% w/v DDAB) in deionized water.
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Homogenize the mixture at high speed to form an oil-in-water emulsion.
-
-
Solvent Evaporation: Stir the emulsion on a magnetic stirrer for several hours to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.
-
Centrifugation and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 rpm) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water to wash away any unentrapped drug and excess stabilizer.
-
Repeat the centrifugation and washing steps multiple times.
-
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be lyophilized to obtain a dry powder.
-
Characterization:
-
Particle Size and Morphology: Analyze the size and shape of the nanoparticles using dynamic light scattering and electron microscopy.
-
Drug Entrapment Efficiency: Determine the amount of this compound entrapped in the nanoparticles using a validated analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
-
Visualizations
Caption: Workflow for SNEDDS formulation and in vivo evaluation.
Caption: Mechanism of action of Aliskiren in the RAAS pathway.
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. impactfactor.org [impactfactor.org]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. mdpi.com [mdpi.com]
- 9. Protective Effects of Nanoparticle-Loaded Aliskiren on Cardiovascular System in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Managing Off-Target Effects of Aliskiren Fumarate in Cell Lines
Welcome to the technical support center for researchers utilizing Aliskiren fumarate in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and manage potential off-target effects of Aliskiren in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in cell lines?
A1: While Aliskiren is a potent and specific inhibitor of renin, in vitro studies have revealed several off-target effects, particularly at higher concentrations. These effects are often independent of the renin-angiotensin system (RAS). The most commonly reported off-target effects include:
-
Induction of Apoptosis: Aliskiren has been observed to induce or modulate apoptosis in various cell types. This can be a significant confounding factor in cell viability and proliferation assays.
-
Modulation of Signaling Pathways: Aliskiren can influence key cellular signaling pathways, including:
-
mTOR Pathway: Studies have shown that Aliskiren can inhibit the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3]
-
MAPK/ERK Pathway: Aliskiren's effect on the ERK pathway appears to be cell-type specific. For instance, in human podocytes, Aliskiren did not inhibit prorenin-induced ERK activation.[4][5]
-
-
Effects on Cell Viability and Proliferation: Due to its impact on apoptosis and signaling pathways, Aliskiren can lead to unexpected changes in cell viability and proliferation rates. For example, a study on Human Umbilical Vein Endothelial Cells (HUVECs) showed that Aliskiren treatment reduced cell proliferation.[6]
Q2: I'm observing unexpected cell death in my cultures treated with Aliskiren. What could be the cause?
A2: Unexpected cell death is a common issue when working with kinase inhibitors and other targeted drugs. With Aliskiren, this could be due to:
-
Apoptosis Induction: As mentioned in Q1, Aliskiren can trigger programmed cell death. This is a likely cause if you observe morphological changes consistent with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.
-
Cytotoxicity at High Concentrations: Like any compound, Aliskiren can be cytotoxic at high concentrations. The concentration at which this occurs can vary significantly between cell lines.
-
Off-Target Kinase Inhibition: Although not extensively documented for Aliskiren, many kinase inhibitors have off-target effects on other kinases that can lead to cytotoxicity.
Q3: How can I determine if the effects I'm seeing are off-target?
A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which you observe the effect. If the effect occurs at concentrations significantly higher than the IC50 for renin inhibition (approximately 0.6 nM), it is more likely to be an off-target effect.[7][8][9]
-
Use of a Negative Control: If your cell line does not express renin, any observed effect of Aliskiren can be considered off-target.
-
Rescue Experiments: If you hypothesize that an off-target effect is due to the inhibition of a specific pathway, try to "rescue" the phenotype by activating that pathway downstream of the proposed off-target.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of Aliskiren with another renin inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guides
Problem 1: Unexpected Decrease in Cell Viability
Possible Cause: Aliskiren-induced apoptosis or general cytotoxicity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased cell viability.
Problem 2: Altered Phosphorylation of Key Signaling Proteins (e.g., mTOR or ERK)
Possible Cause: Off-target inhibition of upstream kinases or modulation of signaling pathways.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting altered protein phosphorylation.
Quantitative Data Summary
The following tables summarize key quantitative data related to Aliskiren's on- and off-target effects. Note that off-target data is limited and highly cell-type dependent.
Table 1: On-Target Potency of Aliskiren
| Target | IC50 | Reference(s) |
| Renin | 0.6 nM | [7][8][9] |
Table 2: Reported Concentrations for Off-Target Effects
| Cell Line | Effect Observed | Aliskiren Concentration | Reference(s) |
| H9c2 Cardiomyocytes | Inhibition of mTOR pathway | 20 µM | [2] |
| H9c2 Cardiomyocytes | Increased cell viability under OGD | 5, 10, 20 µM | [7] |
| Human Podocytes | No inhibition of prorenin-induced ERK phosphorylation | 10 µM | [4][5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced cell proliferation | 10 nM | [6] |
| Rat Aortic Vascular Smooth Muscle Cells | Increased intracellular half-life of prorenin | Not specified | [10] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is adapted from standard western blotting procedures and can be used to assess the effect of Aliskiren on the ERK/MAPK pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Protocol 2: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercially available kits are recommended)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Grow cells on coverslips and treat with this compound at various concentrations and for different durations. Include positive (e.g., DNase I treated) and negative (vehicle treated) controls.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilization: Wash again and permeabilize the cells to allow entry of the labeling enzymes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's protocol.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled nucleotides.
Signaling Pathway and Workflow Diagrams
Caption: Potential off-target signaling pathways of Aliskiren.
Caption: General workflow for validating Aliskiren's off-target effects.
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. Aliskiren attenuates cardiac dysfunction by modulation of the mTOR and apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren attenuates cardiac dysfunction by modulation of the mTOR and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliskiren inhibits the renin-angiotensin system in retinal pigment epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aliskiren inhibits intracellular angiotensin II levels without affecting (pro)renin receptor signals in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Aliskiren fumarate in different experimental buffers
Technical Support Center: Aliskiren Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
A1: this compound is a water-soluble compound.[1] Its stability in aqueous solutions is significantly influenced by pH, temperature, and light exposure. Forced degradation studies indicate that this compound is most susceptible to degradation under basic and photolytic conditions.[2] It also degrades under acidic and neutral conditions, particularly with heating.[2]
Q2: In which types of buffers has the stability of this compound been evaluated?
A2: The stability of this compound has been primarily assessed in the context of forced degradation studies for the development of stability-indicating analytical methods. These studies often utilize phosphate buffers as part of the mobile phase for HPLC analysis.[2][3] Information from a Chemistry Review by the FDA also indicates its high solubility in acetate and phosphate buffers. While direct stability studies in a variety of experimental buffers like Tris-HCl and citrate are not extensively published, its solubility in phosphate buffer is documented. One study mentions the use of a Tris buffer system in a stability-indicating analytical method, suggesting compatibility.[1]
Q3: What are the known degradation pathways for this compound?
A3: Based on forced degradation studies, this compound degrades through hydrolysis and oxidation.[2][4]
-
Acidic Hydrolysis: Leads to the formation of at least one degradation product.[2]
-
Basic Hydrolysis: Results in significant degradation with the formation of multiple degradation products.[2]
-
Neutral Hydrolysis (with heat): Causes a significant decrease in the parent compound, though degradation products may not be UV-active.[2]
-
Oxidative Degradation: One major degradation product is typically observed.[2]
-
Photodegradation: Exposure to UV light leads to rapid and extensive degradation, forming numerous degradation products.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: For short-term use, this compound can be dissolved in high-purity water or an appropriate buffer. Stock solutions should be protected from light and stored at refrigerated temperatures (2-8°C) to minimize degradation.[2][5] For analytical reference standards, stock solutions are often prepared in methanol and then diluted in water for daily use.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound in my buffer.
-
Possible Cause: The pH of your buffer may be close to the isoelectric point of Aliskiren, or the buffer concentration may be too high, leading to salting out. Aliskiren has a pKa of 9.49.[2]
-
Troubleshooting Steps:
-
Verify the pH of your buffer. This compound is highly soluble in water and phosphate buffer.[1]
-
Consider adjusting the pH of your buffer to be further from the pKa to ensure the molecule is fully protonated and soluble.
-
If possible, try a lower buffer concentration.
-
Ensure the temperature of the solution is controlled, as solubility can be temperature-dependent.
-
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: These could be degradation products due to improper handling or storage of your this compound solution.
-
Troubleshooting Steps:
-
Review your solution preparation and storage: Was the solution exposed to light for an extended period? Was it stored at an appropriate temperature? Aliskiren is particularly sensitive to light.[2]
-
Check the pH of your experimental buffer: Extreme pH values, especially basic conditions, can accelerate degradation.[2]
-
Prepare a fresh solution: Prepare a new this compound solution using a fresh buffer and analyze it immediately to see if the unexpected peaks persist.
-
Run a forced degradation study: To confirm if the peaks are degradation products, you can intentionally stress a sample of your solution (e.g., by exposing it to UV light or a high pH) and compare the chromatogram to your experimental sample.
-
Quantitative Data on this compound Stability
The following table summarizes the degradation of this compound under various forced degradation conditions as reported in a stability-indicating RP-LC method study.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Number of Degradation Peaks |
| Acidic Hydrolysis | 2 M Hydrochloric Acid | 5 hours | Not Specified | 7.94% | 1 |
| Basic Hydrolysis | 2 M Sodium Hydroxide | 5 hours | Not Specified | ~69% | 3 |
| Neutral Hydrolysis | Water (heated) | Not Specified | Not Specified | Significant | 0 (UV-detected) |
| Oxidation | Not Specified | Not Specified | Not Specified | Significant | 1 |
| Photodegradation | UV light | 1 hour | Not Specified | 59.76% | 5 |
Data extracted from Sangoi et al., Journal of Chromatographic Science, 2011.[2]
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is based on methodologies commonly used in the development of stability-indicating analytical methods.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2 M HCl. Keep at room temperature or heat for a specified duration (e.g., 5 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2 M NaOH. Keep at room temperature or heat for a specified duration (e.g., 5 hours).
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water and heat.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified duration (e.g., 1 hour).
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a specified period.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 25 mM phosphoric acid, pH 3.0).[2] Detection is typically performed using a photodiode array (PDA) detector to assess peak purity.
-
Visualizations
References
- 1. Simultaneous determination of aliskiren and hydrochlorothiazide from their pharmaceutical preparations using a validated stability-indicating MEKC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Aliskiren Fumarate-Induced Hyperkalemia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aliskiren fumarate in animal models. The information is designed to address specific issues related to hyperkalemia that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hyperkalemia?
A1: this compound is a direct renin inhibitor. It blocks the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2] This inhibition leads to a cascade of effects, including reduced production of angiotensin II and, consequently, decreased aldosterone secretion from the adrenal glands.[2][3] Aldosterone plays a crucial role in promoting urinary potassium excretion.[3] By suppressing aldosterone, aliskiren leads to potassium retention and can result in hyperkalemia (elevated serum potassium levels).[3]
Q2: What are the common animal models used to study aliskiren's effects?
A2: Several rodent models are commonly used, including:
-
Spontaneously Hypertensive Rats (SHR): To study the antihypertensive effects and associated side effects like hyperkalemia.[4][5]
-
Wistar Rats: Often used in models of induced hypertension, such as the two-kidney, one-clip (2K1C) model of renovascular hypertension.
-
Double-Transgenic Rats (dTGR): These rats express human renin and angiotensinogen and are a useful model for studying human-specific renin inhibitors like aliskiren.[6]
-
Diabetic mouse models (e.g., KKAy mice): To investigate the effects of aliskiren in the context of diabetes, a condition that increases the risk of hyperkalemia.[7]
Q3: What factors can increase the risk of aliskiren-induced hyperkalemia in animal models?
A3: Several factors can potentiate the hyperkalemic effect of aliskiren:
-
Concomitant use of other RAAS inhibitors: Co-administration with angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs) significantly increases the risk of hyperkalemia.[8][9]
-
Potassium-sparing diuretics: Drugs like spironolactone can exacerbate hyperkalemia.[10]
-
Nonsteroidal anti-inflammatory drugs (NSAIDs): NSAIDs can impair renal function and reduce potassium excretion.[11]
-
Underlying renal impairment: Animals with pre-existing kidney disease are more susceptible.[12]
-
Diabetes mellitus: Diabetic models may have an increased risk of developing hyperkalemia.[4]
-
Dehydration: Volume depletion can reduce renal potassium excretion.
Q4: What are the typical signs of hyperkalemia in rodents?
A4: Clinical signs of hyperkalemia in rodents can be subtle but may include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias leading to collapse. Electrocardiogram (ECG) changes are a more definitive indicator and may include peaked T-waves, prolonged PR interval, and widening of the QRS complex. Regular monitoring of serum potassium is the most reliable method for detection.
Troubleshooting Guides
Issue 1: Unexpectedly high or rapid onset of hyperkalemia
-
Possible Cause 1: Incorrect Dosing: Accidental overdose of this compound.
-
Solution: Immediately cease administration. Review your dosing calculations and preparation protocols. If necessary, prepare a fresh solution and verify the concentration.
-
-
Possible Cause 2: Synergistic Drug Effects: Unanticipated interaction with other administered compounds.
-
Solution: Review all compounds being administered to the animal. If the animal is receiving other RAAS inhibitors, NSAIDs, or potassium-sparing diuretics, consider reducing the dose of aliskiren or the interacting drug.
-
-
Possible Cause 3: Compromised Renal Function: The animal may have underlying, undiagnosed renal insufficiency.
-
Solution: Assess renal function by measuring serum creatinine and blood urea nitrogen (BUN). If renal function is compromised, a lower dose of aliskiren may be necessary.
-
Issue 2: High variability in serum potassium levels between animals in the same treatment group
-
Possible Cause 1: Inconsistent Drug Administration: Variability in gavage technique or incomplete delivery of subcutaneous infusions.
-
Solution: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, confirm proper placement of the gavage needle. For osmotic minipumps, verify correct implantation and pump function.
-
-
Possible Cause 2: Differences in Food and Water Intake: Animals that are eating and drinking less may be dehydrated, affecting renal potassium excretion.
-
Solution: Monitor food and water consumption for all animals. Ensure ad libitum access to food and water. If an animal's intake is significantly reduced, provide supportive care as needed.
-
-
Possible Cause 3: Biological Variability: Individual differences in drug metabolism and renal function.
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variability.
-
Issue 3: Managing severe hyperkalemia during an experiment
-
Action: If an animal shows signs of severe hyperkalemia (e.g., muscle weakness, ECG abnormalities), immediate intervention may be necessary to prevent mortality. Consult with the institutional veterinarian.
-
Treatment Options (for acute stabilization, to be administered by trained personnel):
-
Intravenous Fluids: Administration of potassium-free fluids like 0.9% saline can help to dilute serum potassium and improve renal perfusion.[13][14]
-
Calcium Gluconate: Intravenous administration of 10% calcium gluconate can be used to counteract the cardiac effects of hyperkalemia without lowering serum potassium levels.[13][14]
-
Dextrose and Insulin: A combination of dextrose and regular insulin can drive potassium into the cells, temporarily lowering serum levels.[3][7] Close monitoring of blood glucose is essential to prevent hypoglycemia.[7]
-
Beta-2 Agonists: Terbutaline can also promote the intracellular shift of potassium.[3]
-
Data Presentation
Table 1: Representative Serum Potassium Levels in Animal Models with RAAS Inhibition
| Animal Model | Treatment Group | Duration | Serum Potassium (mmol/L) - Approximate Range | Reference |
| Spontaneously Hypertensive Rats | High Potassium Diet + Amiloride | 9 days | 8.2 | [15] |
| Spontaneously Hypertensive Rats | High Potassium Diet + Amiloride + Patiromer (4.5 g/kg/day) | 11 days | 5.4 | [15] |
| Male Cats with Urethral Obstruction | Baseline | - | 8.9 | [7] |
| Male Cats with Urethral Obstruction | Post-treatment (IVF, Dextrose/Insulin) | 6 hours | 6.6 | [7] |
Note: This table provides representative data from studies on hyperkalemia in animal models. Specific results with aliskiren will vary based on the dose, animal model, and experimental conditions.
Experimental Protocols
Protocol 1: Induction of Hyperkalemia in Spontaneously Hypertensive Rats (SHR) using this compound
This protocol is a guideline and should be adapted and approved by the institution's animal care and use committee.
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment with ad libitum access to standard chow and water.
-
Baseline Measurements: Collect baseline blood samples via tail vein or saphenous vein to measure serum potassium, creatinine, and BUN. Record baseline body weight and blood pressure.
-
This compound Preparation: Dissolve this compound in sterile water or a suitable vehicle. Prepare fresh daily.
-
Administration:
-
Monitoring:
-
Serum Potassium: Measure serum potassium at least twice weekly. Increase frequency if levels rise rapidly.
-
Renal Function: Measure serum creatinine and BUN weekly.
-
Clinical Signs: Observe animals daily for any signs of distress, muscle weakness, or lethargy.
-
Body Weight and Blood Pressure: Record weekly.
-
-
Endpoint: At the end of the study period, or if severe hyperkalemia develops, euthanize animals according to institutional guidelines and collect terminal blood and tissue samples as required.
Visualizations
References
- 1. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Life-Threatening Hyper- and Hypokalemia - WSAVA 2017 Congress - VIN [vin.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Treatment strategies for hyperkalemia secondary to urethral obstruction in 50 male cats: 2002–2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zerotofinals.com [zerotofinals.com]
- 9. tutorials.atitesting.com [tutorials.atitesting.com]
- 10. drugs.com [drugs.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. vetemcrit.com [vetemcrit.com]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 15. Pharmacodynamic effects of the K+ binder patiromer in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Aliskiren Fumarate Animal Studies
Welcome to the technical support center for researchers utilizing Aliskiren fumarate in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments. Our goal is to help you achieve more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a direct renin inhibitor. It is the first in its class of non-peptide, orally active drugs that specifically target the renin-angiotensin-aldosterone system (RAAS).[1][2][3] Aliskiren binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step of the RAAS cascade. By inhibiting this step, Aliskiren leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes salt and water retention.[1][2][4] This ultimately results in vasodilation and a reduction in blood pressure.
Q2: What are the key physicochemical properties of this compound to be aware of for in vivo studies?
This compound is a white to slightly yellowish crystalline powder. A key property for researchers is its high solubility in water and phosphate buffer.[5][6] Despite its high solubility, Aliskiren has a low oral bioavailability, estimated to be around 2.5% in humans, and is also low in animal models.[7][8] This is an important consideration when designing your dosing regimen.
Q3: What are the common sources of variability in this compound animal studies?
High inter-animal variability in plasma concentrations is a frequently encountered issue in preclinical studies with Aliskiren.[6] Several factors can contribute to this variability:
-
Formulation and Administration: Inconsistent preparation of the dosing solution or suspension, and variability in oral gavage technique can lead to inaccurate dosing.
-
Animal-Related Factors:
-
Genetics: Different rat strains, such as Sprague-Dawley and Wistar, can exhibit differences in drug absorption and metabolism.[9][10][11][12][13]
-
Physiology: The fed or fasted state of the animals can significantly impact the absorption of Aliskiren. Administration with food has been shown to decrease its absorption.[5]
-
Stress: Handling and procedural stress can alter gastrointestinal function and drug metabolism, affecting drug absorption and clearance.
-
-
Drug Transporters: In juvenile animals, immature drug transporter systems can lead to increased and more variable systemic exposure.
Troubleshooting Guides
Issue: High Variability in Pharmacokinetic (PK) Data
| Possible Cause | Troubleshooting Strategy |
| Inconsistent Formulation | Ensure a standardized and validated protocol for preparing your this compound dosing solution/suspension. For aqueous solutions, ensure the compound is fully dissolved. For suspensions, ensure uniform dispersion before each administration. Prepare fresh formulations regularly and store them appropriately to prevent degradation. |
| Variable Oral Gavage Technique | Standardize the oral gavage procedure among all personnel. Ensure proper technique to minimize stress and prevent accidental administration into the trachea. The volume administered should be consistent and based on the most recent body weight of the animal. |
| Fed vs. Fasted State | Control the feeding schedule of the animals. For most consistent absorption, it is recommended to fast the animals overnight before oral administration of Aliskiren. If the experimental design requires feeding, ensure a consistent diet and feeding time for all animals in the study. |
| Animal Stress | Acclimate animals to the facility and handling procedures for at least one week before the start of the experiment. Handle animals gently and consistently. Consider using refined handling techniques, such as tunnel handling for mice, to reduce stress. |
| Genetic Variability | Use a single, well-characterized animal strain for your studies to minimize genetic differences in drug metabolism and transporter expression. Report the specific strain, sex, and age of the animals in your study documentation. |
Issue: Inconsistent or Unexpected Efficacy Results
| Possible Cause | Troubleshooting Strategy |
| Inaccurate Dosing | Verify the concentration and stability of your this compound formulation. Use calibrated equipment for dosing. Ensure the dose is accurately calculated based on the animal's body weight. |
| Low Bioavailability | Due to Aliskiren's inherently low bioavailability, consider this when interpreting efficacy data. For some study designs, alternative routes of administration with higher bioavailability, such as subcutaneous osmotic minipumps, may be considered. |
| Compensatory Mechanisms | Be aware that the body has compensatory mechanisms that can counteract the effects of RAAS inhibition. Monitor physiological parameters beyond the primary endpoint to get a more complete picture of the drug's effect. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 609.8 g/mol | [5] |
| Solubility | Highly soluble in water | [5][6] |
| Oral Bioavailability (human) | ~2.5% | [7] |
| Oral Bioavailability (rat) | ~1.5% | [8] |
Table 2: Reported Oral Gavage Dose Ranges for this compound in Rats
| Rat Strain | Dose Range (mg/kg/day) | Study Context | Reference |
| Spontaneously Hypertensive Rats | 10 - 100 | Blood pressure reduction | [14] |
| Double-Transgenic Rats | 0.3 - 3 | Attenuation of end-organ damage | [7] |
| Wistar Rats | up to 600 | Toxicity studies | [6] |
Experimental Protocols
Protocol: Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
This protocol is for the preparation of a commonly used vehicle for suspending poorly soluble compounds for oral administration in rodents.
Materials:
-
Methylcellulose (400 cP)
-
Deionized or Milli-Q water
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Scale
Procedure:
-
Heating Water: Heat approximately one-third of the final desired volume of water to 60-80°C in a beaker with a magnetic stir bar.
-
Dispersing Methylcellulose: While stirring the hot water, slowly add the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL of final solution) to create a slurry. Continue stirring for about 10-15 minutes to ensure the powder is well-wetted.
-
Cooling and Dissolving: Add the remaining two-thirds of the water as cold water (or even ice) to the slurry.
-
Overnight Stirring: Continue stirring the solution in a cold room (4°C) or on ice overnight. The solution should become clear and viscous.
-
Storage: Store the prepared 0.5% methylcellulose solution at 4°C. It is recommended to prepare this solution fresh weekly.
Protocol: Preparation of this compound Formulation for Oral Gavage
For Aqueous Solution (for lower concentrations):
-
Calculation: Calculate the required amount of this compound and sterile water based on the desired concentration and final volume.
-
Dissolution: Weigh the this compound and add it to the sterile water in a sterile container.
-
Mixing: Vortex or stir the solution until the this compound is completely dissolved.
-
Storage: Store the solution at 4°C and protect it from light. Based on available data, aqueous solutions of Aliskiren are stable for at least 3 days at refrigerated and room temperatures. However, for optimal consistency, it is recommended to prepare fresh solutions for each set of experiments.
For Suspension in 0.5% Methylcellulose (for higher concentrations):
-
Preparation of Vehicle: Prepare the 0.5% methylcellulose vehicle as described in the protocol above.
-
Calculation: Calculate the required amount of this compound and 0.5% methylcellulose vehicle.
-
Suspension: Weigh the this compound and gradually add it to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Homogenization: Continue to stir the suspension for at least 30 minutes before administration to ensure homogeneity. It is crucial to re-suspend the mixture by vortexing immediately before dosing each animal.
-
Storage: Store the suspension at 4°C and protect it from light. It is recommended to prepare suspensions fresh daily.
Mandatory Visualization
Caption: Aliskiren's mechanism of action within the RAAS pathway.
Caption: A typical experimental workflow for an in vivo Aliskiren study.
Caption: Key sources of variability in Aliskiren animal studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Sex Differences in Intestinal P-Glycoprotein Expression in Wistar versus Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
Potential for tachyphylaxis with chronic Aliskiren fumarate administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for tachyphylaxis with chronic administration of aliskiren fumarate.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with chronic this compound administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. Based on extensive clinical trial data, tachyphylaxis does not appear to be a significant concern with chronic administration of this compound. Long-term studies of up to 12 months have demonstrated a sustained blood pressure-lowering effect with aliskiren, indicating a continued therapeutic response over time.[1][2][3][4][5]
Q2: How does aliskiren's mechanism of action contribute to its sustained efficacy?
A2: Aliskiren is a direct renin inhibitor. It binds to the active site of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[6][7][8][9] This direct inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of downstream effectors like angiotensin II which are responsible for vasoconstriction and increased blood pressure. Unlike other RAAS inhibitors, such as ACE inhibitors and ARBs, which can lead to a compensatory increase in plasma renin activity, aliskiren directly suppresses this activity.[10] This comprehensive blockade at the top of the RAAS cascade is thought to contribute to its sustained efficacy and low potential for tachyphylaxis.
Q3: What do long-term clinical studies show regarding the efficacy of aliskiren?
A3: Multiple long-term clinical trials have demonstrated the sustained antihypertensive effect of aliskiren. Studies with durations of 6 to 12 months have shown that aliskiren, both as monotherapy and in combination with other antihypertensive agents, provides consistent blood pressure reductions throughout the treatment period.[2][3][5] For example, a 12-month study showed that aliskiren-based therapy provided effective and sustained blood pressure lowering.[3] Another long-term study demonstrated that the blood pressure-lowering effect of aliskiren was maintained for up to one year.[4]
Q4: Have any studies specifically investigated tolerance or loss of efficacy with aliskiren?
A4: While the term "tachyphylaxis" is not frequently used in the primary literature for aliskiren, the long-term clinical trials were designed to assess sustained efficacy and safety. The consistent blood pressure control observed in these studies over extended periods provides strong evidence against the development of tolerance. The study protocols for these trials involved regular blood pressure monitoring at multiple time points, which would have detected any significant loss of efficacy.[3][5][11]
Troubleshooting Guides
Issue: Observing a gradual increase in blood pressure in a subject after several months of aliskiren administration.
Troubleshooting Steps:
-
Verify Medication Adherence: Non-adherence is a common cause of reduced drug efficacy. Confirm that the subject is consistently taking the medication as prescribed.
-
Assess for Lifestyle Changes: Inquire about any significant changes in diet (e.g., increased sodium intake), exercise, or stress levels, as these can impact blood pressure.
-
Evaluate for Concomitant Medications: Review the subject's full medication list for any new drugs that may interfere with aliskiren's efficacy or independently raise blood pressure (e.g., NSAIDs, sympathomimetics).
-
Consider Disease Progression: The underlying hypertension may have progressed, requiring an adjustment in therapy. This is a more likely cause than tachyphylaxis to aliskiren.
-
Re-evaluate Diagnosis: In rare cases, a secondary cause of hypertension may have developed.
Data Presentation
Table 1: Sustained Blood Pressure Reduction with Aliskiren in Long-Term Studies
| Study Duration | Treatment Group | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| 12 Months | Aliskiren-based therapy | -18.0 | -12.7 |
| 12 Months | Aliskiren 150-300 mg | -28.6 (clinic) / -12.3 (24h ambulatory) | -12.8 (clinic) / -6.5 (24h ambulatory) |
| 6 Months | Aliskiren-based therapy | Maintained reduction from baseline | Maintained reduction from baseline |
Note: Blood pressure reductions are presented as mean changes from baseline.
Experimental Protocols
Key Experiment: A 12-Month, Randomized, Double-Blind, Parallel-Group Study to Assess Long-Term Efficacy and Safety of Aliskiren.
Objective: To evaluate the long-term antihypertensive efficacy and safety of aliskiren compared to another active comparator.
Methodology:
-
Patient Population: Adult patients with mild to moderate essential hypertension.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Treatment Protocol:
-
Run-in Period: A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure treatment compliance.
-
Randomization: Eligible patients are randomized to receive either aliskiren (e.g., 150 mg once daily) or an active comparator.
-
Dose Titration: The dose of the study drug may be up-titrated at specified intervals (e.g., after 4 weeks) if blood pressure control is not achieved.
-
Add-on Therapy: If blood pressure remains uncontrolled on monotherapy, a second antihypertensive agent from a different class may be added.
-
-
Efficacy Assessment:
-
Primary Endpoint: Change from baseline in mean sitting diastolic and systolic blood pressure at the end of the 12-month treatment period.
-
Blood Pressure Measurement: Office blood pressure is measured at baseline and at regular intervals (e.g., weeks 4, 8, 12, 26, 52) throughout the study. 24-hour ambulatory blood pressure monitoring (ABPM) may also be used at baseline and at the end of the study to assess the 24-hour efficacy profile.[11]
-
-
Safety Assessment: Adverse events, laboratory parameters, and vital signs are monitored throughout the study.
Mandatory Visualization
Caption: Mechanism of action of Aliskiren in the Renin-Angiotensin-Aldosterone System.
Caption: Workflow for a long-term clinical trial assessing Aliskiren efficacy.
Caption: Logical relationship for troubleshooting potential loss of Aliskiren efficacy.
References
- 1. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Long-term safety and tolerability of the oral direct renin inhibitor aliskiren with optional add-on hydrochlorothiazide in patients with hypertension: a randomized, open-label, parallel-group, multicentre, dose-escalation study with an extension phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliskiren (Tekturna), A Novel Antihypertensive Approach to Inhibition of the Renin–Angiotensin–Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliskiren improves blood pressure control and prevents cardiac damage in high-risk hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Aliskiren - Wikipedia [en.wikipedia.org]
- 9. Aliskiren - BioPharma Notes [biopharmanotes.com]
- 10. Clinical role of direct renin inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Aliskiren Fumarate Administration in High-Fat Diet Mouse Models
Welcome to the technical support center for researchers utilizing Aliskiren fumarate in high-fat diet (HFD) mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of a high-fat diet on the absorption of orally administered this compound in mice?
A1: While specific pharmacokinetic data in mice is limited, studies in humans have shown that a high-fat meal dramatically decreases Aliskiren absorption. In clinical trials, co-administration of Aliskiren with a high-fat meal resulted in a significant reduction in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC).[1] It is highly probable that a similar effect occurs in mice, leading to lower systemic exposure to the drug when administered with or shortly after a high-fat meal.
Q2: What is the underlying mechanism for the reduced absorption of Aliskiren with a high-fat diet?
A2: The reduced absorption is likely due to Aliskiren's properties as a substrate for the P-glycoprotein (P-gp) efflux transporter in the intestine. P-gp actively pumps Aliskiren out of enterocytes and back into the intestinal lumen, thereby limiting its systemic absorption. High-fat diets can modulate the expression and activity of intestinal transporters like P-gp, potentially enhancing this efflux effect. The exact changes in P-gp expression due to a high-fat diet can be complex and may vary depending on the duration of the diet and its specific composition.
Q3: What is a typical oral dose of this compound for mice in studies involving a high-fat diet?
A3: Several studies investigating the therapeutic effects of Aliskiren in mice on a high-fat diet have used doses in the range of 50 mg/kg/day.[2][3] The exact dose will depend on the specific research question and experimental design.
Q4: What is the general pharmacokinetic profile of Aliskiren in rodents?
A4: In marmosets, an oral dose of 10 mg/kg resulted in a peak plasma concentration (Tmax) between 1 and 2 hours, with a bioavailability of 16.3%.[1][4] In rats, Aliskiren is approximately 50% metabolized.[4] It's important to note that pharmacokinetic parameters can vary between species.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of Aliskiren
| Possible Cause | Troubleshooting Step |
| Inconsistent timing of administration relative to feeding | Standardize the time of day for Aliskiren administration and ensure a consistent fasting period before dosing. For example, fast mice for 4-6 hours before oral gavage. |
| Variable food consumption among mice | Monitor individual food intake to ensure that all mice are consuming a similar amount of the high-fat diet, as this can influence gastrointestinal physiology. |
| Improper oral gavage technique | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. Refer to the detailed experimental protocol below. |
| Formulation issues | Ensure the this compound is fully dissolved or homogeneously suspended in the vehicle before each administration. |
Issue 2: Lower than Expected Therapeutic Effect
| Possible Cause | Troubleshooting Step |
| Reduced bioavailability due to high-fat diet | Consider administering Aliskiren during the light cycle when mice consume less food, or after a defined fasting period, to minimize the food effect. Be aware that this may not fully replicate the desired experimental conditions. |
| Inadequate dose | The significant reduction in absorption due to a high-fat diet may necessitate a higher dose to achieve the desired therapeutic plasma concentrations. A pilot dose-response study may be beneficial. |
| Degradation of Aliskiren in the formulation | Prepare fresh Aliskiren solutions/suspensions regularly and store them appropriately to prevent degradation. |
Quantitative Data
The following table summarizes the pharmacokinetic parameters of Aliskiren in different species and under different dietary conditions.
| Species | Diet/Condition | Dose | Cmax | AUC | Bioavailability | Reference |
| Human | High-Fat Meal | 150 mg | ↓ 81% | ↓ 62% | - | [1] |
| Human | Fasting | 75 mg | - | - | 2.6% | [1] |
| Marmoset | - | 10 mg/kg (oral) | - | - | 16.3% | [1][4] |
Experimental Protocols
Protocol for Oral Administration of this compound to Mice on a High-Fat Diet
1. Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Weighing scale
-
Mortar and pestle (if preparing a suspension)
-
Graduated cylinder and conical tubes
-
Vortex mixer
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip)
-
Syringes (1 mL)
2. Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
For a solution, dissolve the this compound in the chosen vehicle.
-
For a suspension, grind the this compound to a fine powder and suspend it in the vehicle. Vortex thoroughly before each administration to ensure a homogenous suspension.
-
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.
-
A common dosing volume is 10 mL/kg body weight.
-
Consider a 4-6 hour fasting period before dosing to standardize absorption, while ensuring access to water.
-
-
Oral Gavage Administration:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, dispense the solution/suspension slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the mouse for a few minutes post-administration for any signs of distress.
-
Visualizations
Diagram: Proposed Mechanism of Reduced Aliskiren Absorption with a High-Fat Diet
Diagram: Experimental Workflow
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren reduces body-weight gain, adiposity and plasma leptin during diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren reduces body-weight gain, adiposity and plasma leptin during diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Aliskiren Fumarate vs. Enalapril: A Comparative Guide in Preclinical Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aliskiren fumarate, a direct renin inhibitor (DRI), and enalapril, an angiotensin-converting enzyme (ACE) inhibitor, in the context of experimental cardiac hypertrophy. We will delve into their mechanisms of action, present comparative efficacy data from preclinical models, detail common experimental protocols, and visualize key pathways and workflows.
Introduction to Cardiac Hypertrophy and RAAS Inhibition
Pathological cardiac hypertrophy is an adaptive response of the heart to chronic pressure or volume overload, often preceding heart failure.[1] The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade in the pathophysiology of cardiac hypertrophy, with its effector peptide, Angiotensin II (Ang II), promoting vasoconstriction, inflammation, fibrosis, and myocyte growth.[2]
Both aliskiren and enalapril target the RAAS but at different enzymatic steps:
-
Enalapril , an ACE inhibitor, blocks the conversion of Angiotensin I (Ang I) to the highly active Angiotensin II.[2]
-
Aliskiren , a direct renin inhibitor, acts at the first and rate-limiting step of the cascade, preventing renin from converting angiotensinogen to Ang I.[2][3] This upstream blockade offers a potentially more complete inhibition of the RAAS.
Mechanism of Action: A Tale of Two Blockades
The differential sites of action within the RAAS cascade are fundamental to understanding the potential therapeutic distinctions between aliskiren and enalapril. Enalapril's inhibition of ACE can lead to a compensatory rise in plasma renin activity (PRA), potentially overcoming the blockade. Aliskiren, by directly inhibiting renin, not only reduces Ang II formation but also prevents this compensatory increase in PRA.[3]
Comparative Efficacy from Preclinical Models
Direct comparisons in animal models are crucial for elucidating the relative effectiveness of these agents in mitigating cardiac hypertrophy. Studies often utilize models such as the Spontaneously Hypertensive Rat (SHR) or surgical models of pressure overload, like transverse aortic constriction (TAC).[4][5]
| Model | Drug & Dosage | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Aliskiren (100 mg/kg/day) vs. Captopril (ACEi, 3 mg/kg/day) for 1-3 weeks | Both drugs lowered mean arterial pressure equi-effectively. Both reduced cardiomyocyte area and tended to normalize BNP plasma levels. Aliskiren provided superior long-term cardiac angiotensin suppression. | [5][6] |
| Spontaneously Hypertensive Rats (SHR) | Aliskiren (100 mg/kg/day) vs. Enalapril (10 mg/kg/day) for 28 days | Enalapril showed a more pronounced effect in improving kidney perfusion and reducing albuminuria. The effects of aliskiren on target organs (kidney, heart, aorta) were reported as minor in comparison over this treatment period. | [7] |
| Double-Transgenic Rats (dTGR) (human renin & angiotensinogen) | Aliskiren (0.3 & 3 mg/kg/day) vs. Valsartan (ARB, 1 & 10 mg/kg/day) for 3 weeks | In equieffective antihypertensive doses, both aliskiren and valsartan attenuated end-organ damage, including cardiac hypertrophy (reduced heart weight/body weight ratio, LV wall thickness) and fibrosis. | [8][9] |
| Transverse Aortic Constriction (TAC) in Mice | Aliskiren (150 mg/kg/day) for 4 weeks | Aliskiren significantly ameliorated TAC-induced cardiac hypertrophy, fibrosis, and dysfunction. The mechanism was linked to the suppression of Ang II-PKCβI-ERK1/2-regulated autophagy. | [10][11] |
Note: Data for enalapril in the TAC model is extensive, showing consistent reduction in hypertrophy and fibrosis; however, direct head-to-head studies with aliskiren in this specific model are less common in the provided search results.[12]
Downstream Signaling Pathways in Cardiac Hypertrophy
Angiotensin II, acting through the AT1 receptor, activates a complex network of intracellular signaling pathways that drive pathological cardiomyocyte growth. Key pathways include the calcineurin-NFAT system and various mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38. Inhibition of Ang II production by either aliskiren or enalapril is expected to attenuate these downstream signals.
Experimental Protocols
A robust and reproducible experimental protocol is essential for studying cardiac hypertrophy. The pressure-overload model induced by transverse aortic constriction (TAC) is a gold standard.[13]
Objective: To induce and evaluate the effects of a therapeutic agent (e.g., aliskiren or enalapril) on pressure overload-induced cardiac hypertrophy in a murine model.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[14]
-
Surgical Procedure (TAC):
-
Anesthetize the mouse (e.g., 2% isoflurane).[14]
-
Perform a midline cervical incision to expose the transverse aorta between the innominate and left common carotid arteries.[14]
-
Place a 27-gauge needle alongside the aortic arch.[14]
-
Securely tie a 7-0 silk suture around both the aorta and the needle.[14]
-
Withdraw the needle to create a standardized constriction, inducing a pressure overload on the left ventricle.[13][14]
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Drug Administration:
-
Post-surgery, randomize animals into treatment groups: Vehicle control, Aliskiren, or Enalapril.
-
Administer drugs daily for a specified period (e.g., 4 weeks). The route can be oral gavage or via osmotic minipumps for continuous delivery.[5][10]
-
Dosages must be determined from literature to be therapeutically relevant (e.g., Aliskiren 150 mg/kg/day).[10]
-
-
Evaluation of Cardiac Hypertrophy and Function:
-
Echocardiography: Perform at baseline and endpoint to non-invasively assess left ventricular wall thickness, internal dimensions, and systolic function (e.g., ejection fraction, fractional shortening).[15]
-
Gravimetric Analysis: Euthanize animals, excise hearts, and measure the heart weight to body weight (HW/BW) ratio and heart weight to tibia length (HW/TL) ratio.[14]
-
Histological Analysis: Fix heart tissue in formalin, embed in paraffin, and section.
-
Hematoxylin & Eosin (H&E) Staining: To measure cardiomyocyte cross-sectional area.
-
Masson's Trichrome or Picrosirius Red Staining: To quantify interstitial fibrosis.[14]
-
-
Molecular Analysis:
-
Quantitative RT-PCR (qRT-PCR): To measure the mRNA expression of hypertrophic markers like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) in ventricular tissue.
-
Western Blotting: To quantify protein levels of key signaling molecules (e.g., phosphorylated ERK1/2).[10]
-
-
Conclusion
Both this compound and enalapril demonstrate efficacy in mitigating cardiac hypertrophy in preclinical models, primarily by inhibiting the RAAS.[5] The key distinction lies in their point of intervention. Aliskiren's upstream blockade of renin offers a more comprehensive suppression of the RAAS cascade, which in some models translates to superior long-term suppression of cardiac angiotensin levels.[5][6] However, the therapeutic superiority of one agent over the other can be model-dependent, and factors like dosage, treatment duration, and the specific pathological drivers of the model can influence outcomes.[7] For researchers, the choice between these agents may depend on the specific scientific question being addressed, such as investigating the role of the renin-angiotensinogen interaction versus the broader effects of Ang II.
References
- 1. Large animal models of pressure overload-induced cardiac left ventricular hypertrophy to study remodelling of the human heart with aortic stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The renin angiotensin system in the development of cardiovascular disease: role of aliskiren in risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial cardiac effects of the renin inhibitor aliskiren in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Aliskiren ameliorates pressure overload-induced heart hypertrophy and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental model of congestive heart failure induced by transverse aortic constriction in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of Aliskiren Fumarate and Valsartan in Nephropathy: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of the direct renin inhibitor, Aliskiren fumarate, and the angiotensin II receptor blocker (ARB), valsartan, in the management of nephropathy. The information is compiled from preclinical and clinical studies to support researchers, scientists, and drug development professionals.
Overview of Mechanisms
Aliskiren and valsartan both target the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and renal function. However, they act at different points. Aliskiren directly inhibits renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade, preventing the conversion of angiotensinogen to angiotensin I.[1] This leads to a reduction in plasma renin activity (PRA) and the downstream production of angiotensin II.[1] In contrast, valsartan is an ARB that selectively blocks the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and pro-fibrotic effects of angiotensin II.[2]
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of inhibition for Aliskiren and valsartan.
Preclinical Efficacy Data
Animal studies have provided valuable insights into the comparative renoprotective effects of Aliskiren and valsartan.
Hypertensive Nephropathy Model (Rats)
A study investigating the effects of Aliskiren and valsartan in a rat model of hypertensive nephropathy induced by L-NAME (a nitric oxide synthase inhibitor) demonstrated that both agents significantly reduced systolic blood pressure, proteinuria, serum creatinine, and blood urea nitrogen.[2][3] However, valsartan was more effective at reducing systolic blood pressure and proteinuria.[2][3] Conversely, Aliskiren showed a greater attenuation of the glomerular collapse index and interstitial tissue expansion.[2][3] Combination therapy with both drugs resulted in a marked reduction in oxidative stress and further improvements in glomerular collapse and interstitial tissue expansion compared to Aliskiren monotherapy.[2][3]
| Parameter | Aliskiren (50 mg/kg/day) | Valsartan (10 mg/kg/day) | Combination (Half Dose) |
| Systolic Blood Pressure | Significant Reduction | More Significant Reduction than Aliskiren | Significant Reduction |
| Proteinuria | Significant Reduction | More Significant Reduction than Aliskiren | Significant Reduction |
| Serum Creatinine | Significant Reduction | Significant Reduction | Significant Reduction |
| Blood Urea Nitrogen | Significant Reduction | Significant Reduction | Significant Reduction |
| Glomerular Collapse Index | Significant Attenuation | Less Attenuation than Aliskiren | Further Reduction than Aliskiren Monotherapy |
| Interstitial Tissue Expansion | Significant Attenuation | Less Attenuation than Aliskiren | Further Reduction than Aliskiren Monotherapy |
| Oxidative Stress | Significant Reduction | Significant Reduction | Marked Reduction |
Diabetic Nephropathy Model (Mice)
| Parameter | Aliskiren (25 mg/kg/day) | Valsartan (8 mg/kg/day) | Combination Therapy |
| Albuminuria | Significantly Attenuated | Significantly Attenuated | Synergistic Reduction |
| Urinary Nephrin Excretion | Significantly Attenuated | Significantly Attenuated | Synergistic Reduction |
| Glomerulosclerosis | Significantly Attenuated | Significantly Attenuated | - |
| Podocin and WT1 Abundance | Reduction Prevented | Reduction Prevented | - |
| Profibrotic Factors | Increased Expression Prevented | Increased Expression Prevented | - |
| Proinflammatory Cytokines | Increased Expression Prevented | Increased Expression Prevented | - |
| ER Stress Markers | Increased Expression Prevented | Increased Expression Prevented | - |
Clinical Efficacy Data
Clinical trials have further elucidated the comparative efficacy of Aliskiren and valsartan in patients with nephropathy, primarily in the context of type 2 diabetes.
AVOID Study
The Aliskiren in the Evaluation of Proteinuria in Diabetes (AVOID) study was a randomized, double-blind, placebo-controlled trial that evaluated the effect of adding Aliskiren to losartan (an ARB similar to valsartan) in patients with type 2 diabetes, hypertension, and nephropathy.[6][7] The study found that the addition of Aliskiren (300 mg daily) to losartan (100 mg daily) resulted in a 20% greater reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo.[6] This antiproteinuric effect was independent of baseline blood pressure.[6]
ALTITUDE Study
The Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE) was a large-scale trial designed to assess the long-term cardiovascular and renal outcomes of adding Aliskiren to standard therapy with an ACE inhibitor or ARB in high-risk patients with type 2 diabetes.[8][9] The trial was terminated prematurely due to an increased incidence of adverse events (hyperkalemia and hypotension) and stroke in the Aliskiren group, without any significant benefit on the primary renal outcomes (doubling of serum creatinine and end-stage renal disease).[10][11] While a prespecified analysis showed that Aliskiren did delay the progression to microalbuminuria and macroalbuminuria, it did not translate to a benefit in hard renal outcomes.[10]
| Study | Patient Population | Intervention | Key Findings |
| AVOID | Type 2 diabetes, hypertension, nephropathy | Aliskiren + Losartan vs. Placebo + Losartan | Aliskiren added to losartan significantly reduced UACR by 20% compared to placebo, independent of blood pressure.[6][7] |
| ALTITUDE | High-risk type 2 diabetes with chronic kidney disease or cardiovascular disease | Aliskiren + ACEi/ARB vs. Placebo + ACEi/ARB | No benefit on hard renal outcomes; increased risk of hyperkalemia, hypotension, and stroke.[10][11] |
Experimental Protocols
Hypertensive Nephropathy Model (Rats) - Experimental Workflow
Caption: Experimental workflow for the rat hypertensive nephropathy study.
Methodology:
-
Animal Model: Male Wistar rats.[2]
-
Induction of Nephropathy: Administration of L-NAME (Nω-nitro-L-arginine methyl ester) in drinking water (30-40 mg daily) for 8 weeks to induce hypertension and renal injury.[2]
-
Drug Administration: Aliskiren (50 mg/kg/day) and valsartan (10 mg/kg/day) were administered intraperitoneally (i.p.) for 8 weeks.[2]
-
Assessments: Systolic blood pressure, 24-hour urinary protein excretion, serum creatinine, blood urea nitrogen, and markers of oxidative stress were measured. Renal tissue was examined for structural changes.[2]
Diabetic Nephropathy Model (Mice) - Experimental Workflow
Caption: Experimental workflow for the mouse diabetic nephropathy study.
Methodology:
-
Animal Model: DBA/2J mice on a high-fat diet.[4]
-
Induction of Nephropathy: Hyperglycemia was induced by streptozotocin (STZ) injection (40 mg/kg/day for 5 days).[4]
-
Drug Administration: Aliskiren (25 mg/kg/day) or valsartan (8 mg/kg/day) was administered for 6 weeks.[4]
-
Assessments: Albuminuria, urinary nephrin excretion, and glomerulosclerosis were evaluated. Kidney tissue was analyzed for the expression of podocyte markers, profibrotic and proinflammatory factors, and endoplasmic reticulum stress markers.[4]
Conclusion
Both this compound and valsartan demonstrate renoprotective effects in preclinical models of nephropathy by targeting the RAAS. While valsartan appears to have a more potent effect on reducing blood pressure and proteinuria in some models, Aliskiren shows advantages in mitigating certain structural renal injuries. In clinical settings, particularly in diabetic nephropathy, the combination of Aliskiren with an ARB has shown to reduce albuminuria. However, the ALTITUDE trial highlighted significant safety concerns with this combination therapy in high-risk patients, without a corresponding benefit in major renal outcomes. These findings underscore the importance of carefully considering the risk-benefit profile when exploring dual RAAS blockade for the treatment of nephropathy. Future research should focus on identifying patient populations that may benefit from such a strategy without an increased risk of adverse events.
References
- 1. Aliskiren and valsartan combination therapy for the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren and valsartan in combination is a promising therapy for hypertensive renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Protective effects of aliskiren and valsartan in mice with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aliskiren in Combination with Losartan Reduces Albuminuria Independent of Baseline Blood Pressure in Patients with Type 2 Diabetes and Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliskiren in the Evaluation of Proteinuria in Diabetes - American College of Cardiology [acc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Renal outcomes with aliskiren in patients with type 2 diabetes: a prespecified secondary analysis of the ALTITUDE randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
Aliskiren Fumarate: A Comparative Guide to its In Vivo Effects on Angiotensin II Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aliskiren fumarate's in vivo effects on angiotensin II (Ang II) levels with other renin-angiotensin-aldosterone system (RAAS) inhibitors. The information is supported by experimental data from clinical and preclinical studies, with detailed methodologies for key experiments.
Executive Summary
This compound is a direct renin inhibitor that blocks the initial and rate-limiting step of the RAAS cascade.[1] This mechanism of action leads to a significant reduction in plasma renin activity (PRA) and, consequently, a dose-dependent decrease in the production of both angiotensin I (Ang I) and angiotensin II (Ang II).[2][3] Unlike angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), which act downstream and lead to a compensatory rise in PRA, Aliskiren directly suppresses this activity.[4][5] Clinical studies have demonstrated that Aliskiren's effect on Ang II levels is comparable to or, in some aspects, more comprehensive than that of other RAAS inhibitors.[6][7]
Comparative Efficacy on Angiotensin II Levels
The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound on PRA and Ang II levels with other RAAS inhibitors.
Table 1: Effect of this compound on Plasma Renin Activity and Angiotensin II Levels in Healthy Volunteers
| Treatment Group | Dose | Duration | Change in Plasma Renin Activity (PRA) | Change in Angiotensin II (Ang II) | Reference |
| Aliskiren | 40 mg/day | 8 days | Dose-dependent decrease | Dose-dependent decrease | [2] |
| Aliskiren | 80 mg/day | 8 days | Dose-dependent decrease | Dose-dependent decrease | [2] |
| Aliskiren | 160 mg/day | 8 days | Dose-dependent decrease | -75% (Day 8) vs. placebo | [2][8] |
| Aliskiren | 640 mg/day | 8 days | Dose-dependent decrease | -89% (Day 1), -75% (Day 8) vs. placebo | [2] |
| Enalapril | 20 mg/day | 8 days | Increase | Significant decrease (comparable to 160mg Aliskiren) | [2][7] |
| Placebo | - | 8 days | No significant change | No significant change | [2] |
Table 2: Comparative Effects of Aliskiren and Other RAAS Inhibitors on Plasma Renin Activity in Hypertensive Patients
| Treatment Group | Dose | Duration | Change in Plasma Renin Activity (PRA) | Reference |
| Aliskiren | 150 mg | - | -65% | [6][9] |
| Ramipril | 5 mg | - | +90% | [6][9] |
| Irbesartan | 150 mg | - | +175% | [6][9] |
| Aliskiren + Ramipril | 150 mg + 5 mg | - | Remained at baseline or decreased | [6] |
| Aliskiren + Irbesartan | 150 mg + 150 mg | - | Remained at baseline or decreased | [6] |
Experimental Protocols
Measurement of Angiotensin II Levels in Plasma
The following are generalized protocols for the quantitative determination of Ang II in plasma, commonly employed in the cited studies.
1. Radioimmunoassay (RIA)
-
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled Ang II competes with the unlabeled Ang II in the sample for binding to a limited amount of anti-Ang II antibody. The amount of radioactivity is inversely proportional to the concentration of Ang II in the sample.
-
Sample Collection and Preparation:
-
Collect whole blood into chilled tubes containing EDTA as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Separate the plasma and store at -20°C or -80°C until analysis.
-
Plasma samples may require an extraction step to remove interfering substances.
-
-
Assay Procedure (Example):
-
Pipette standards, controls, and extracted plasma samples into assay tubes.
-
Add a specific rabbit anti-angiotensin II antiserum to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
Incubate for a specified period (e.g., 6 hours) at 2-8°C.
-
Add radio-iodinated Angiotensin II tracer to all tubes.
-
Incubate for an extended period (e.g., 18-22 hours) at 2-8°C.
-
Separate the antibody-bound fraction from the free fraction using a second antibody bound to a solid phase, followed by centrifugation.
-
Measure the radioactivity in the bound fraction using a gamma counter.
-
Generate a standard curve and calculate the Ang II concentration in the samples.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This is a competitive ELISA. Ang II in the sample competes with a fixed amount of biotinylated Ang II for a limited number of binding sites on a microplate coated with a specific antibody. The amount of color development is inversely proportional to the amount of Ang II in the sample.
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C.
-
Collect the supernatant (plasma) for the assay.
-
-
Assay Procedure (Example using a commercial kit):
-
Prepare standards and dilute samples as per the kit instructions.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add Biotinylated Detection Antibody specific for Ang II to each well.
-
Incubate the plate.
-
Wash the plate to remove unbound components.
-
Add Avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution, which will be converted by HRP to a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Determine the concentration of Ang II in the samples by comparing their absorbance to the standard curve.[10]
-
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and Point of Intervention
The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound, ACE inhibitors, and ARBs.
Caption: RAAS pathway and points of drug intervention.
General In Vivo Experimental Workflow
The diagram below outlines a typical workflow for an in vivo study validating the effects of this compound on Ang II levels.
Caption: In vivo experimental workflow for Aliskiren validation.
Conclusion
This compound effectively reduces angiotensin II levels in vivo by directly inhibiting renin, the initial and rate-limiting step of the RAAS. This upstream inhibition provides a comprehensive suppression of the RAAS, preventing the reactive rise in plasma renin activity observed with ACE inhibitors and ARBs. The presented data and experimental protocols offer a valuable resource for researchers in the field of cardiovascular drug development.
References
- 1. Is aliskiren superior to inhibitors of angiotensin-converting enzyme and angiotensin receptor blockers in renin-angiotensin system blockade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Radioimmunoassay of angiotensin II in rat plasma [pubmed.ncbi.nlm.nih.gov]
- 6. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The renin angiotensin system in the development of cardiovascular disease: role of aliskiren in risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Human Angiotensin 2 ELISA Kit (EEL024) - Invitrogen [thermofisher.com]
Head-to-head comparison of Aliskiren and ACE inhibitors on plasma renin activity
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the direct renin inhibitor, Aliskiren, and Angiotensin-Converting Enzyme (ACE) inhibitors on plasma renin activity (PRA). Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from key clinical trials to elucidate the distinct pharmacological effects of these two classes of antihypertensive agents on a critical component of the renin-angiotensin-aldosterone system (RAAS).
Executive Summary
Aliskiren and ACE inhibitors both modulate the RAAS to lower blood pressure, but their mechanisms of action result in opposing effects on plasma renin activity. Aliskiren, by directly inhibiting renin, leads to a significant reduction in PRA.[1][2][3] In contrast, ACE inhibitors, by blocking the conversion of angiotensin I to angiotensin II, disrupt the negative feedback loop on renin release, causing a compensatory and often substantial increase in PRA.[4][5][6] This fundamental difference has significant implications for the pharmacological profiling of these drugs and the interpretation of biomarker data in clinical and research settings.
Quantitative Analysis of Plasma Renin Activity
The following table summarizes the effects of Aliskiren and various ACE inhibitors on PRA as reported in several clinical studies.
| Drug/Dosage | Patient Population | Duration of Treatment | Baseline PRA (ng/mL/h) | Post-Treatment PRA (ng/mL/h) | Percentage Change in PRA | Reference(s) |
| Aliskiren | ||||||
| Aliskiren 150 mg | Mild-to-moderate hypertension | 3 weeks | Median: 0.7 (IQR: 0.5-1.3) | Not specified | -65% | [2][6] |
| Aliskiren 150 mg (as part of aliskiren-based therapy) | Hypertensive patients (mean sDBP 95-109 mmHg) | 26 weeks | Not specified | Not specified | -63% (geometric mean) | [7] |
| Aliskiren (dose not specified) | Patients hospitalized for heart failure (EF ≤40%) | 12 months | Median: 3.0 (IQR: 0.6-16.4) | Significantly reduced vs. placebo (p < 0.001) | Significant reduction | [8] |
| Aliskiren (single and multiple doses) | Not specified | Not specified | Not specified | Not specified | Up to -80% | [3] |
| ACE Inhibitors | ||||||
| Ramipril 5 mg | Mild-to-moderate hypertension | Not specified | Not specified | Not specified | +90% | [2][6] |
| Ramipril 5 mg (as part of ramipril-based therapy) | Hypertensive patients (mean sDBP 95-109 mmHg) | 26 weeks | Not specified | Not specified | +143% (geometric mean) | [7] |
| Ramipril 5 mg/day | Hypertensive patients | 2 weeks | 0.9 ± 0.2 | 2.4 ± 1.0 | ~+167% | [9] |
| Lisinopril 20 mg | Healthy volunteers | 24 hours | Not specified | Not specified | ~10-fold increase | [1] |
| Enalapril 20 mg | Healthy volunteers | 24 hours | Not specified | Not specified | ~10-fold increase | [1] |
| Enalapril 10-40 mg/day | Hypertensive patients with renal artery stenosis | 3 months | Not specified | Significantly increased | >10-fold increase in renin secretion | [10] |
sDBP: sitting Diastolic Blood Pressure; EF: Ejection Fraction; IQR: Interquartile Range.
Experimental Protocols
The data presented above are derived from studies employing rigorous clinical trial methodologies. Below are representative examples of the experimental protocols used.
Protocol 1: Comparative Study of Aliskiren and Ramipril in Hypertensive Patients
-
Objective: To compare the long-term effects of Aliskiren-based and Ramipril-based therapy on the renin system.
-
Study Design: A 26-week, randomized, double-blind trial.
-
Patient Population: 842 patients with a mean sitting diastolic blood pressure between 95-109 mmHg.[7]
-
Treatment Regimen: Patients were randomized to receive either Aliskiren 150 mg or Ramipril 5 mg once daily. Dose titrations and the addition of hydrochlorothiazide were permitted after weeks 6 and 12, respectively, for patients with inadequate blood pressure control.[7]
-
PRA Measurement: Plasma renin activity was measured at baseline and at the end of the 26-week treatment period.
-
Withdrawal Phase: A 4-week post-treatment phase where patients were re-randomized to their current regimen or a placebo to assess the duration of PRA changes after drug cessation.[7]
Protocol 2: Evaluation of PRA in Response to Lisinopril and Enalapril in Healthy Volunteers
-
Objective: To compare the effects of Lisinopril and Enalapril on plasma angiotensin-converting enzyme activity and plasma renin activity.
-
Study Design: An open, randomized, cross-over study.
-
Patient Population: 12 healthy volunteers.[1]
-
Treatment Regimen: Participants received single oral doses of Enalapril 20 mg alone, Enalapril 20 mg with Propranolol 80 mg, Lisinopril 20 mg alone, and Lisinopril 20 mg with Propranolol 80 mg.[1]
-
PRA Measurement: Plasma renin activity was measured for 24 hours after each treatment period.[1]
PRA Assay Methodology: Radioimmunoassay (RIA)
The measurement of PRA in the cited studies typically involves a radioimmunoassay.[8][11] This method quantifies the rate of angiotensin I generation from endogenous angiotensinogen by renin in a plasma sample. The key steps include:
-
Sample Collection: Venous blood is collected in tubes containing a chelating agent like EDTA to inhibit angiotensin-converting enzyme.
-
Incubation: The plasma is incubated at 37°C for a specified period (e.g., 1-3 hours) to allow renin to act on angiotensinogen, generating angiotensin I.
-
Quantification: The amount of generated angiotensin I is then measured using a competitive radioimmunoassay, where radiolabeled angiotensin I competes with the angiotensin I in the sample for binding to a specific antibody.
-
Calculation: PRA is expressed as the mass of angiotensin I generated per unit of plasma volume per hour of incubation (e.g., ng/mL/h).
Visualizing the Mechanisms and Experimental Workflow
To further clarify the distinct actions of Aliskiren and ACE inhibitors and the typical experimental design for their comparison, the following diagrams are provided.
Caption: Mechanism of action of Aliskiren and ACE inhibitors on the RAAS pathway.
Caption: Typical workflow of a clinical trial comparing Aliskiren and ACE inhibitors.
Conclusion
The direct renin inhibitor Aliskiren and ACE inhibitors exhibit diametrically opposed effects on plasma renin activity. Aliskiren directly inhibits renin, leading to a decrease in PRA, while ACE inhibitors cause a reactive increase in PRA due to the removal of negative feedback from angiotensin II. This guide provides quantitative data and methodological insights to aid researchers and clinicians in understanding and interpreting the pharmacological effects of these important antihypertensive drug classes. The sustained PRA reduction with Aliskiren, even after treatment cessation, is a notable feature that contrasts with the more rapid return to baseline PRA levels after stopping ACE inhibitor therapy.[7] These differences underscore the distinct ways in which these drugs interact with the renin-angiotensin-aldosterone system.
References
- 1. ClinPGx [clinpgx.org]
- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren: Just a New Drug for Few Selected Patients or an Innovative Molecule Predestinated to Replace Arbs and Ace-Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. Aliskiren reduces blood pressure and suppresses plasma renin activity in combination with a thiazide diuretic, an angiotensin-converting enzyme inhibitor, or an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasma renin activity, response to aliskiren, and clinical outcomes in patients hospitalized for heart failure: the ASTRONAUT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enalapril in treatment of hypertension with renal artery stenosis. Changes in blood pressure, renin, angiotensin I and II, renal function, and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Aliskiren Fumarate in Non-Human Primates: A Comparative Analysis of Cross-Reactivity and Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aliskiren's Performance with Alternative Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive overview of the cross-reactivity and efficacy of Aliskiren fumarate in non-human primate models, offering a valuable resource for researchers in pharmacology and drug development. Aliskiren, the first orally active direct renin inhibitor, presents a unique mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS) cascade. Understanding its performance in primate models, which closely mimic human physiology, is crucial for preclinical assessment.
Comparative Efficacy of Aliskiren in Marmosets
Studies in sodium-depleted marmosets have demonstrated the potent antihypertensive effects of Aliskiren. The data presented below summarizes the dose-dependent reduction in mean arterial blood pressure (MABP) and compares its efficacy to other RAAS inhibitors.
Data Summary: Antihypertensive Effects of Single Oral Doses of Aliskiren and Comparators in Sodium-Depleted Marmosets [1][2]
| Treatment Group | Dose (mg/kg) | Peak MABP Reduction (mmHg) | Duration of Action |
| Aliskiren | 1 | Dose-dependent | > 12 hours |
| Aliskiren | 3 | -30 ± 4 | > 12 hours |
| Aliskiren | 10 | Not specified, but at least as effective as comparators | > 12 hours |
| Aliskiren | 30 | Dose-dependent | > 12 hours |
| Remikiren | 3 | Less effective than Aliskiren | Not specified |
| Zankiren | 3 | Less effective than Aliskiren | Not specified |
| Valsartan (AT1 Blocker) | 10 | Less than or equal to Aliskiren | Not specified |
| Benazepril (ACE Inhibitor) | 10 | Less than or equal to Aliskiren | Not specified |
Data adapted from Wood et al., 2005. MABP reduction is shown as mean ± SEM.
These findings highlight that Aliskiren is not only effective in a primate model but also demonstrates superior or equivalent efficacy compared to other established RAAS inhibitors at similar dosages.[1] The high specificity of Aliskiren for primate renin contributes to its potent activity in these models, a factor that makes it less effective in non-primate species.
Experimental Protocols
The following section details the methodologies employed in key experiments to assess the efficacy of Aliskiren in non-human primate models.
Animal Model and Sodium Depletion
-
Species: Common Marmoset (Callithrix jacchus).
-
Sodium Depletion Protocol: To activate the RAAS and induce a hypertensive state sensitive to renin inhibition, marmosets are maintained on a low-sodium diet. While specific diet compositions can vary, they are designed to provide minimal sodium intake. In conjunction with the specialized diet, a diuretic such as furosemide may be administered to further deplete sodium levels. This is typically done for a period of several days to weeks leading up to the experiment.
Drug Administration
-
Formulation: this compound is typically dissolved in a suitable vehicle for oral administration, such as water or a saline solution.
-
Method of Administration: Oral gavage is the standard method for ensuring accurate dosing. The volume administered is calculated based on the animal's body weight. Training and acclimatization of the animals to the procedure are crucial to minimize stress.
Blood Pressure Measurement
-
Technique: Continuous measurement of blood pressure and heart rate is achieved using radiotelemetry.[3][4][5]
-
Surgical Implantation: A telemetry transmitter is surgically implanted, with the catheter inserted into a major artery (e.g., abdominal aorta or femoral artery) and the transmitter body placed in a subcutaneous pocket or the abdominal cavity. A post-operative recovery period is essential before initiating the study.
-
Data Acquisition: The telemetry system wirelessly transmits real-time data on blood pressure and heart rate to a receiver, allowing for continuous monitoring without restraining the animal. This method provides more accurate and physiological data compared to non-invasive techniques.[4]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and points of intervention.
References
- 1. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Measurement of blood pressure and heart rate by telemetry in conscious unrestrained marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of blood pressure and heart rate by telemetry in conscious, unrestrained marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Aliskiren Fumarate Demonstrates Significant Anti-Proteinuric Effects in Diabetic Nephropathy Models
A comprehensive review of preclinical and clinical studies highlights the efficacy of the direct renin inhibitor, Aliskiren fumarate, in reducing proteinuria, a key marker of diabetic nephropathy. This guide provides a comparative analysis of Aliskiren's performance against alternative therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
This compound, a potent and specific inhibitor of the enzyme renin, has shown considerable promise in mitigating kidney damage associated with diabetes. By targeting the rate-limiting step of the Renin-Angiotensin System (RAS), Aliskiren offers a distinct mechanism of action compared to traditional angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). This guide synthesizes findings from key studies to validate its anti-proteinuric effects.
Comparative Efficacy of Aliskiren in Reducing Proteinuria
Quantitative data from both animal models and human clinical trials consistently demonstrate Aliskiren's ability to reduce urinary protein excretion. The following tables summarize the key findings, comparing Aliskiren to placebo and other standard-of-care agents.
Preclinical Studies in Diabetic Animal Models
| Study Model | Treatment Groups | Dosage | Duration | Key Findings on Proteinuria/Albuminuria |
| Streptozotocin-induced diabetic DBA/2J mice [1][2] | 1. Diabetic + Saline (Vehicle) 2. Diabetic + Aliskiren | 25 mg/kg, i.p., 3x/week | 16 weeks | Aliskiren treatment significantly alleviated progressive albuminuria compared to the saline-treated group.[2] |
| Spontaneous Type 2 diabetic KK-Ay mice [3] | 1. Diabetic Control 2. Diabetic + Aliskiren | 50 mg/kg/day, oral | 8 weeks | Aliskiren treatment dramatically ameliorated the levels of urinary albumin-to-creatinine ratio (ACR). |
| Streptozotocin-induced diabetic rats [4] | 1. Diabetic Control 2. Diabetic + Aliskiren | 10 mg/kg, oral, once daily | Not Specified | Aliskiren treatment led to a significant improvement in renal function parameters.[4] |
Clinical Trials in Patients with Type 2 Diabetes and Nephropathy
| Trial | Treatment Groups | Dosage | Duration | Key Findings on Urinary Albumin-to-Creatinine Ratio (UACR) |
| AVOID Trial [5][6][7][8] | 1. Losartan + Placebo 2. Losartan + Aliskiren | Losartan: 100 mg/day Aliskiren: 150 mg titrated to 300 mg/day | 6 months | The addition of Aliskiren to Losartan resulted in a 20% greater reduction in UACR compared to Losartan plus placebo.[5][6] This effect was independent of baseline blood pressure.[8][9] |
| Crossover Trial [10][11] | 1. Placebo 2. Aliskiren 3. Irbesartan 4. Aliskiren + Irbesartan | Aliskiren: 300 mg/day Irbesartan: 300 mg/day | Four 2-month periods | Aliskiren monotherapy reduced albuminuria by 48% compared to placebo.[10][11] The combination therapy reduced albuminuria by 71%.[10][11] |
Signaling Pathways and Mechanism of Action
Aliskiren's primary mechanism involves the direct inhibition of renin, which catalyzes the conversion of angiotensinogen to angiotensin I. This action leads to a reduction in the downstream production of angiotensin II, a key mediator of vasoconstriction, inflammation, and fibrosis in the kidney.[12][13] Furthermore, studies suggest Aliskiren's therapeutic effects are mediated through both Angiotensin II-dependent and -independent pathways.[1][14] It has been shown to partially suppress the (pro)renin receptor-mediated activation of signaling pathways like ERK1/2, which contributes to renal injury.[1]
Caption: Mechanism of Aliskiren vs. other RAS inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Streptozotocin-Induced Diabetic Mouse Model Protocol[1]
-
Animal Model: Eight-week-old male DBA/2J mice, which are susceptible to hyperglycemia-induced renal injury, were used.
-
Induction of Diabetes: Diabetes was induced by intraperitoneal (i.p.) injections of streptozotocin (STZ), freshly dissolved in 10 mM citrate buffer (pH 4.2). STZ was administered at a dose of 35 mg/kg/day for five consecutive days.
-
Treatment Groups: Three weeks after the final STZ injection, mice were randomly assigned to two groups:
-
Vehicle Group: Received saline injections.
-
Aliskiren Group: Received Aliskiren at a dose of 25 mg/kg via i.p. injection, three times a week.
-
-
Non-Diabetic Control: A group of non-diabetic mice served as a baseline control.
-
Duration: The treatment period was 16 weeks.
-
Outcome Measures: Progressive albuminuria was monitored throughout the study. At the end of the study, kidney tissues were collected for morphological and molecular analysis, including assessment of glomerulosclerosis, glomerular basement membrane thickening, podocyte loss, and expression of slit diaphragm proteins.
Caption: Workflow for the STZ-induced diabetic nephropathy model.
AVOID Clinical Trial Protocol[6][9]
-
Patient Population: 599 patients with type 2 diabetes, hypertension, and nephropathy (defined as a urinary albumin-to-creatinine ratio >300 mg/g).
-
Run-in Phase: All patients received the ARB losartan (100 mg daily) and other antihypertensive medications to achieve a target blood pressure of <130/80 mm Hg during a 3-month open-label period.
-
Randomization: Patients were then randomized to one of two double-blind treatment groups for 6 months:
-
Placebo Group: Continued losartan and optimal antihypertensive therapy, plus a placebo.
-
Aliskiren Group: Continued losartan and optimal antihypertensive therapy, plus Aliskiren (150 mg daily for 3 months, then force-titrated to 300 mg daily for the final 3 months).
-
-
Primary Endpoint: The primary outcome was the change in the urinary albumin-to-creatinine ratio from baseline to the end of the 6-month treatment period.
-
Exclusion Criteria: Included patients with an estimated glomerular filtration rate (eGFR) <30 ml/min/1.73 m2 or a serum potassium level >5.1 mmol/L.[6]
References
- 1. Inhibition of renin activity by aliskiren ameliorates diabetic nephropathy in type 1 diabetes mouse model [scirp.org]
- 2. Inhibition of renin activity by aliskiren ameliorates diabetic nephropathy in type 1 diabetes mouse model - Journal of Diabetes Mellitus - SCIRP [scirp.org]
- 3. Effect of the Direct Renin Inhibitor Aliskiren on Urinary Albumin Excretion in Spontaneous Type 2 Diabetic KK-A y Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jwatch.org [jwatch.org]
- 6. Aliskiren in the Evaluation of Proteinuria in Diabetes - American College of Cardiology [acc.org]
- 7. An Issue of Dependence: Implications From the Aliskiren in the Evaluation of Proteinuria in Diabetes (AVOID) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aliskiren in Combination with Losartan Reduces Albuminuria Independent of Baseline Blood Pressure in Patients with Type 2 Diabetes and Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aliskiren in combination with losartan reduces albuminuria independent of baseline blood pressure in patients with type 2 diabetes and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Renal Effects of Aliskiren Compared With and in Combination With Irbesartan in Patients With Type 2 Diabetes, Hypertension, and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Aliskiren - Wikipedia [en.wikipedia.org]
- 14. catalog.article4pub.com [catalog.article4pub.com]
A Comparative Analysis of Aliskiren Fumarate and Irbesartan in the Management of Hypertension
A comprehensive review of clinical data on the efficacy, safety, and mechanistic differences between the direct renin inhibitor, Aliskiren, and the angiotensin II receptor blocker, Irbesartan, in controlling blood pressure.
This guide provides a detailed comparison of Aliskiren fumarate and irbesartan, two prominent antihypertensive agents that act on the renin-angiotensin-aldosterone system (RAAS). The following sections present a synthesis of data from various clinical trials, focusing on their comparative efficacy in blood pressure reduction, their distinct effects on plasma renin activity, and their overall safety profiles. Detailed experimental protocols for key clinical assessments are also provided to offer researchers and drug development professionals a thorough understanding of the methodologies employed in these comparative studies.
Efficacy in Blood Pressure Control
Clinical studies have demonstrated that both Aliskiren and irbesartan are effective in lowering blood pressure in patients with hypertension. However, the magnitude of this effect can vary depending on the patient population and the specific dosages administered.
In a double-blind study involving 141 patients with hypertension and metabolic syndrome, Aliskiren 300 mg once daily was shown to be significantly more effective in reducing mean sitting blood pressure after 12 weeks compared to irbesartan 300 mg once daily.[1] The Aliskiren group experienced a mean reduction of 13.8/7.1 mm Hg, whereas the irbesartan group saw a reduction of 5.8/2.8 mm Hg (P≤0.001).[1] Furthermore, a significantly greater proportion of patients treated with Aliskiren achieved blood pressure control (<135/85 mm Hg) compared to those on irbesartan (29.2% vs 16.7%; P=0.019).[1]
Another randomized, multicenter, double-blind trial with 652 patients with mild-to-moderate hypertension found that Aliskiren at doses of 150 mg, 300 mg, and 600 mg effectively lowered both trough mean sitting diastolic blood pressure (DBP) and systolic blood pressure (SBP) compared to placebo (P<0.001).[2][3] In this study, the antihypertensive effect of Aliskiren 150 mg was comparable to that of irbesartan 150 mg.[2][3][4] However, Aliskiren at doses of 300 mg and 600 mg demonstrated a significantly greater reduction in mean sitting DBP than irbesartan 150 mg (P<0.05).[2][3][5]
A meta-analysis of 10 randomized controlled trials involving 3,732 participants concluded that Aliskiren is as effective as angiotensin receptor blockers (ARBs), including irbesartan, in controlling blood pressure.[6][7] The analysis found no significant difference in the reduction of DBP and SBP between Aliskiren and ARBs.[6][7]
The following table summarizes the quantitative data on blood pressure reduction from key comparative studies:
| Study | Drug and Dosage | Mean Baseline BP (mmHg) | Mean Reduction in Sitting BP (mmHg) | P-value |
| Krone et al. (2010)[1][8] | Aliskiren 300 mg | 155/93 | 13.8/7.1 | P≤0.001 (vs. Irbesartan) |
| Irbesartan 300 mg | 155/93 | 5.8/2.8 | ||
| Gradman et al. (2005)[2][3][4] | Aliskiren 150 mg | Not Specified | SBP: 11.4, DBP: 9.3 | P<0.001 (vs. Placebo) |
| Aliskiren 300 mg | Not Specified | SBP: 15.8, DBP: 11.8 | P<0.001 (vs. Placebo) | |
| Aliskiren 600 mg | Not Specified | SBP: 15.7, DBP: 11.5 | P<0.001 (vs. Placebo) | |
| Irbesartan 150 mg | Not Specified | SBP: 12.5, DBP: 8.9 | P<0.05 (vs. Placebo) |
Impact on the Renin-Angiotensin-Aldosterone System
The primary mechanistic difference between Aliskiren and irbesartan lies in their point of intervention within the RAAS cascade. Aliskiren is a direct renin inhibitor, blocking the conversion of angiotensinogen to angiotensin I, the rate-limiting step of the RAAS. In contrast, irbesartan is an angiotensin II receptor blocker (ARB), selectively inhibiting the binding of angiotensin II to the AT1 receptor.
This fundamental difference leads to distinct effects on plasma renin activity (PRA). Aliskiren treatment leads to a significant decrease in PRA.[1] For instance, in the study by Krone et al., Aliskiren treatment resulted in a 60% decrease in PRA from baseline.[1] Conversely, irbesartan, by blocking the negative feedback loop of angiotensin II on renin secretion, causes a reactive increase in PRA.[1] The same study reported a 99% increase in PRA with irbesartan treatment (both P<0.001).[1]
Similarly, another study observed that Aliskiren at doses of 150 mg, 300 mg, and 600 mg significantly reduced geometric mean PRA by 69%, 71%, and 75% from baseline, respectively.[9] In contrast, irbesartan 150 mg significantly increased PRA by 109%.[9]
The following table summarizes the effects of Aliskiren and irbesartan on plasma renin activity:
| Study | Drug and Dosage | Change in Plasma Renin Activity (PRA) |
| Krone et al. (2010)[1] | Aliskiren 300 mg | -60% |
| Irbesartan 300 mg | +99% | |
| Nussberger et al. (2007)[9] | Aliskiren 150 mg | -69% |
| Aliskiren 300 mg | -71% | |
| Aliskiren 600 mg | -75% | |
| Irbesartan 150 mg | +109% |
Safety and Tolerability
Both Aliskiren and irbesartan are generally well-tolerated.[1][3] In comparative studies, the incidence of adverse events and the number of patients discontinuing therapy were similar between the two treatment groups.[2][3] A meta-analysis also found that Aliskiren and ARBs, including irbesartan, led to a similar number of adverse events, severe adverse events, and withdrawals due to adverse events.[6][7]
In one study, the incidence of headache was reported to be 2.4%, 6.2%, and 4.6% with Aliskiren 150 mg, 300 mg, and 600 mg respectively, compared with 3.0% for irbesartan 150 mg and 5.3% for placebo.[4] Dizziness and diarrhea were also reported at low frequencies.[4]
Experimental Protocols
To ensure the reliability and reproducibility of the clinical data presented, standardized and validated experimental protocols are crucial. The following sections detail the methodologies for key experiments cited in the comparative studies of Aliskiren and irbesartan.
Measurement of Blood Pressure
24-Hour Ambulatory Blood Pressure Monitoring (ABPM): This method provides a more comprehensive assessment of blood pressure control over a 24-hour period, including during sleep, compared to single office measurements.
-
Procedure: A portable, automated device is worn by the patient for 24 hours. The device is programmed to measure and record blood pressure at regular intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.
-
Data Analysis: The collected data is downloaded and analyzed to determine the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressures. The nocturnal dip in blood pressure (the percentage decrease from daytime to nighttime) is also calculated.
-
Standardization: It is crucial that the ABPM device is properly calibrated and validated according to established protocols, such as those from the Association for the Advancement of Medical Instrumentation (AAMI) or the British Hypertension Society (BHS). Patients are instructed to maintain their usual daily activities but to keep their arm still and at heart level during measurements.
Measurement of Plasma Renin Activity (PRA)
The measurement of PRA is essential for understanding the pharmacodynamic effects of RAAS-inhibiting drugs. The most common method is a competitive immunoassay.
-
Principle: The assay measures the rate of angiotensin I generation from endogenous angiotensinogen by renin in a plasma sample under controlled conditions.
-
Sample Collection and Handling: Blood is collected in EDTA tubes and centrifuged to separate the plasma. It is critical to handle the samples at room temperature and process them promptly to prevent in vitro generation or degradation of angiotensin I. For storage, plasma should be frozen at -20°C or lower.
-
Assay Procedure:
-
Sample Pre-treatment: A protease inhibitor is added to the plasma sample to prevent the degradation of angiotensin I. A generation buffer is then added to adjust the pH to approximately 6.0.
-
Incubation: The plasma sample is divided into two aliquots. One is incubated at 37°C to allow renin to generate angiotensin I, while the other is kept at 0°C (in an ice bath) to serve as a baseline control. The incubation period is typically 90 to 180 minutes.
-
ELISA: The amount of angiotensin I generated in both aliquots is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, angiotensin I in the sample competes with a labeled angiotensin I conjugate for binding to a limited number of anti-angiotensin I antibodies coated on a microplate.
-
Calculation: The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 0°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
-
Mandatory Visualizations
Caption: Mechanism of action of Aliskiren and Irbesartan on the RAAS pathway.
Caption: A generalized workflow for a comparative clinical trial of antihypertensive drugs.
Caption: Logical relationship of drug action, physiological effect, and outcome.
References
- 1. Determining the Optimal Protocol for Measuring an Albuminuria Class Transition in Clinical Trials in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the Optimal Protocol for Measuring an Albuminuria Class Transition in Clinical Trials in Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal Effects of Aliskiren Compared With and in Combination With Irbesartan in Patients With Type 2 Diabetes, Hypertension, and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. fda.gov [fda.gov]
- 7. Aliskiren suppresses the renin–angiotensin–aldosterone system and reduces blood pressure and albuminuria in elderly chronic kidney disease patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. DSpace [digital.library.adelaide.edu.au]
Assessing the Synergy of Aliskiren Fumarate and Hydrochlorothiazide in Research Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of combining Aliskiren fumarate with hydrochlorothiazide for the treatment of hypertension. The information presented is collated from various clinical trials and research articles, with a focus on quantitative data, experimental methodologies, and the underlying physiological pathways.
Introduction: Rationale for Combination Therapy
This compound is a direct renin inhibitor, the first in its class, that blocks the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step.[1][2] It prevents the conversion of angiotensinogen to angiotensin I, leading to decreased levels of angiotensin II and subsequent vasodilation and reduced aldosterone secretion.[1] Hydrochlorothiazide (HCTZ) is a thiazide diuretic that lowers blood pressure by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.[3][4]
The combination of these two agents is based on their complementary mechanisms of action.[2] While HCTZ can cause a reactive increase in plasma renin activity (PRA), Aliskiren directly counteracts this effect, leading to a more potent and sustained antihypertensive effect than either agent alone.[5][6]
Mechanism of Synergy: The Renin-Angiotensin-Aldosterone System
The synergistic antihypertensive effect of Aliskiren and hydrochlorothiazide stems from their distinct but complementary actions on the Renin-Angiotensin-Aldosterone System (RAAS) and fluid volume.
-
Aliskiren's Role: Aliskiren directly inhibits renin, the enzyme responsible for the initial and rate-limiting step of the RAAS cascade.[7] This action prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing the production of angiotensin II.[1] Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. By blocking this pathway at its origin, Aliskiren leads to vasodilation and reduced sodium and water retention, thereby lowering blood pressure.[8] A key feature of Aliskiren is its ability to suppress plasma renin activity (PRA).[9]
-
Hydrochlorothiazide's Role: Hydrochlorothiazide is a diuretic that increases the excretion of sodium and water by the kidneys, leading to a reduction in blood volume and cardiac output.[3][10] However, this diuretic-induced volume depletion can trigger a compensatory activation of the RAAS, resulting in an increase in plasma renin activity (PRA).[6][11] This reactive rise in PRA can limit the long-term efficacy of HCTZ monotherapy.
-
Synergistic Interaction: When administered together, Aliskiren's direct inhibition of renin effectively blunts the compensatory rise in PRA induced by hydrochlorothiazide.[5][11] This dual mechanism addresses both the volume-dependent and renin-dependent components of hypertension. The result is a more significant and sustained reduction in blood pressure compared to monotherapy with either agent.[12][13]
Quantitative Data from Clinical Studies
The following tables summarize the blood pressure-lowering effects of Aliskiren/HCTZ combination therapy compared to monotherapy and placebo from key clinical trials.
Table 1: Mean Change in Systolic and Diastolic Blood Pressure (SBP/DBP) from Baseline
| Study/Dosage (Aliskiren mg/HCTZ mg) | Combination Therapy (mmHg) | Aliskiren Monotherapy (mmHg) | HCTZ Monotherapy (mmHg) | Placebo (mmHg) | Reference |
| ACQUIRE Study (300/25) | -30.0 / -12.6 | -20.3 / -8.2 | N/A | N/A | [14] |
| Villamil et al. (300/25) | -16.9 / -11.6 | -12.8 / -9.2 | -12.0 / -8.4 | -5.2 / -4.6 | [11][12] |
| Villamil et al. (300/12.5) | -15.9 / -11.8 | -12.8 / -9.2 | -9.0 / -6.7 | -5.2 / -4.6 | [11][12] |
| Villamil et al. (150/25) | -15.8 / -10.3 | -10.7 / -8.0 | -12.0 / -8.4 | -5.2 / -4.6 | [11][12] |
| Nickenig et al. (300/25) | -15.9 / -11.0 | -8.0 / -7.4 | N/A | N/A | [11] |
| Nickenig et al. (300/12.5) | -13.5 / -10.5 | -8.0 / -7.4 | N/A | N/A | [11] |
Table 2: Effect on Plasma Renin Activity (PRA)
| Treatment | Change in PRA from Baseline | Reference |
| Aliskiren Monotherapy (150 mg) | -65% | [6][9] |
| HCTZ Monotherapy (6.25-25 mg) | Up to +72% | [11] |
| Aliskiren/HCTZ Combination | -46.1% to -63.5% | [11] |
| Ramipril Monotherapy | +90% | [6][9] |
| Irbesartan Monotherapy | +175% | [6][9] |
Experimental Protocols
Clinical Trial Design: An Exemplar Workflow
The majority of studies assessing the synergy of Aliskiren and HCTZ have been randomized, double-blind, placebo-controlled, multicenter clinical trials.[12] A typical workflow is as follows:
Key Methodological Points:
-
Patient Population: Typically includes adult patients with mild to moderate, or in some cases stage 2, essential hypertension.[12][14]
-
Washout Period: A 2- to 4-week period where previous antihypertensive medications are discontinued.[14]
-
Primary Endpoints: The primary efficacy endpoint is usually the change in mean sitting systolic and diastolic blood pressure from baseline to the end of the study period.[15]
-
Statistical Analysis: The superiority of the combination therapy over monotherapy is often assessed using a 2-way analysis of covariance (ANCOVA) model.[15]
Assessing Drug Synergy in Preclinical Models
While the cited data is primarily from clinical trials, preclinical assessment of drug synergy often employs methods such as isobolographic analysis.[16] This involves:
-
Determining Dose-Response Curves: Establishing the dose-response relationship for each drug individually.
-
Isobologram Construction: Plotting the doses of each drug that produce a specific level of effect (e.g., 50% reduction in a biological marker). A line connecting these points represents the line of additivity.
-
Combination Testing: Testing various combinations of the two drugs.
-
Synergy Determination: If the data points for the combination fall below the line of additivity, it indicates synergy, meaning a greater effect is achieved with lower doses of the combined drugs.[16]
Conclusion
The combination of this compound and hydrochlorothiazide demonstrates a clear synergistic effect in the management of hypertension. This is supported by robust clinical trial data showing significantly greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either agent.[12][17] The underlying mechanism for this synergy is well-established, with Aliskiren effectively counteracting the reactive increase in plasma renin activity induced by hydrochlorothiazide.[5][11] For researchers and drug development professionals, this combination serves as a prime example of a rational and effective approach to targeting multiple physiological pathways involved in a complex disease state.
References
- 1. The renin angiotensin system in the development of cardiovascular disease: role of aliskiren in risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 4. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Aliskiren: a new inhibitor of renin-angiotensin aldosterone system activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliskiren and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Aliskiren/Hydrochlorothiazide Combination for the Treatment of Hypertension: A Meta-Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aliskiren/hydrochlorothiazide combination: in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aliskiren alone or in combination with hydrochlorothiazide in patients with the lower ranges of stage 2 hypertension: The ACQUIRE randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aliskiren Alone or in Combination With Hydrochlorothiazide in Patients With the Lower Ranges of Stage 2 Hypertension: The ACQUIRE Randomized Double‐Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicaid.nv.gov [medicaid.nv.gov]
Independent Validation of Aliskiren Fumarate's Renoprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renoprotective effects of Aliskiren fumarate, a direct renin inhibitor, against other commonly used alternatives in the management of kidney disease. The information presented is based on independently conducted preclinical and clinical studies, offering a critical perspective on its efficacy and mechanisms of action.
Executive Summary
This compound has demonstrated renoprotective effects in various experimental and clinical settings, primarily through its potent inhibition of the renin-angiotensin-aldosterone system (RAAS) at its origin. Independent studies have shown that Aliskiren can reduce albuminuria in patients with diabetic and non-diabetic kidney disease, often to a degree comparable to or greater than traditional RAAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). Preclinical evidence further suggests that Aliskiren's benefits may extend beyond RAAS blockade, involving anti-inflammatory and anti-fibrotic pathways. This guide synthesizes key findings, presents comparative data in a structured format, details experimental methodologies, and visualizes the underlying biological pathways and study designs.
Comparative Efficacy of this compound
The following tables summarize quantitative data from key independent clinical and preclinical studies, comparing the performance of Aliskiren with placebo and other active treatments.
Table 1: Clinical Trial Data in Diabetic Nephropathy (AVOID Study)
| Parameter | Aliskiren (300 mg/day) + Losartan | Placebo + Losartan | p-value |
| Change in Urinary Albumin-to-Creatinine Ratio (UACR) | -20% | No significant change | <0.001[1] |
| Patients with ≥50% UACR Reduction | 24.7% | 12.5% | <0.001 |
| Change in Systolic Blood Pressure (mmHg) | -2 | 0 | 0.07 |
| Change in Diastolic Blood Pressure (mmHg) | -1 | 0 | 0.08 |
| Change in eGFR (mL/min/1.73m²) | -2.0 (in patients with baseline BP ≥140/90 mmHg) | -5.5 (in patients with baseline BP ≥140/90 mmHg) | 0.013[1] |
Data presented as mean change from baseline after 6 months of treatment.
Table 2: Clinical Trial Data in Non-Diabetic Chronic Kidney Disease
| Parameter | Aliskiren (150 mg/day) | Losartan (100 mg/day) | Aliskiren (150 mg/day) + Losartan (100 mg/day) |
| Reduction in Proteinuria | Significant (p<0.001) | Significant (p<0.001) | Significant (p<0.001)[2] |
| Change in eGFR | Not significantly different between groups[2] | Not significantly different between groups[2] | Not significantly different between groups[2] |
| Change in Total Urinary Protein | Not significantly different between groups[2] | Not significantly different between groups[2] | Not significantly different between groups[2] |
This randomized trial in 155 patients with non-diabetic CKD showed that all three treatment arms had a significant reduction in proteinuria, with no significant differences in the changes in eGFR or total urinary protein between the groups over a 3-year period.[2]
Table 3: Preclinical Data in a Model of Hypertensive and Diabetic Renal Damage (Diabetic TG(mRen-2)27 Rats)
| Parameter | Vehicle | Aliskiren (10 mg/kg/day) | Aliskiren (30 mg/kg/day) |
| Mean Arterial Pressure (mmHg) | ~160 | ~124 | ~109 |
| Urinary Albumin (µ g/24h ) at 10 weeks | ~1500 | Prevented increase | Prevented increase |
| Renal Cortical TGF-β1 Gene Expression (% of vehicle) | 100% | Suppressed | Suppressed |
| Renal Cortical Collagen I Gene Expression (% of vehicle) | 100% | Reduced | Reduced |
Data from a 10-week treatment study in a transgenic rat model exhibiting hypertension and streptozotocin-induced diabetes.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
AVOID Study: Aliskiren in Diabetic Nephropathy
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted at 150 centers in 15 countries.
-
Participants: 599 patients with hypertension, type 2 diabetes, and nephropathy (defined as a urinary albumin-to-creatinine ratio [UACR] >300 mg/g).
-
Intervention: After a 3-month run-in period with losartan (100 mg/day), patients were randomized to receive either Aliskiren (150 mg/day for 3 months, then 300 mg/day for 3 months) or a matching placebo, in addition to continuing losartan.
-
Primary Endpoint: The change in UACR from baseline to the end of the 6-month treatment period.
-
Key Assessments: UACR was measured from a first-morning void urine sample. Blood pressure was measured at each visit. The estimated glomerular filtration rate (eGFR) was calculated using the Modification of Diet in Renal Disease (MDRD) formula.
Non-Diabetic Chronic Kidney Disease Trial
-
Study Design: A randomized, controlled trial with three parallel arms.
-
Participants: 155 patients with non-diabetic chronic kidney disease.
-
Intervention: Patients were randomized to one of three groups: Aliskiren (150 mg/day), losartan (100 mg/day), or a combination of Aliskiren (150 mg/day) and losartan (100 mg/day). The treatment duration was 3 years.[2]
-
Primary Endpoints: A decline in eGFR to <15 ml/min or the initiation of end-stage renal failure.[2]
-
Key Assessments: Proteinuria, eGFR, and total urinary protein were measured at baseline and annually.[2]
Diabetic TG(mRen-2)27 Rat Model
-
Animal Model: Transgenic (mRen-2)27 rats, which overexpress the mouse renin gene, leading to hypertension. Diabetes was induced via a single intraperitoneal injection of streptozotocin.
-
Intervention: Diabetic TG(mRen-2)27 rats were treated for 10 weeks with either vehicle (placebo), Aliskiren (10 mg/kg/day), or Aliskiren (30 mg/kg/day) administered via osmotic mini-pumps.[3][4]
-
Key Assessments:
-
Blood Pressure: Continuously monitored via radiotelemetry.[3][4]
-
Albuminuria: Urinary albumin was quantified using an ELISA kit.[3][4]
-
Gene Expression: Renal cortical tissue was analyzed for the expression of Transforming Growth Factor-β1 (TGF-β1) and Collagen I using quantitative real-time PCR.[3][4]
-
Mechanism of Action & Signaling Pathways
Aliskiren's primary mechanism of action is the direct inhibition of renin, the enzyme responsible for the first and rate-limiting step of the RAAS cascade. By blocking the conversion of angiotensinogen to angiotensin I, Aliskiren reduces the levels of both angiotensin I and angiotensin II, leading to vasodilation, decreased aldosterone secretion, and consequently, a reduction in blood pressure and proteinuria.[5]
Beyond this canonical pathway, evidence suggests Aliskiren may exert renoprotective effects through additional mechanisms, including the suppression of pro-fibrotic and pro-inflammatory signaling.
References
- 1. Aliskiren in Combination with Losartan Reduces Albuminuria Independent of Baseline Blood Pressure in Patients with Type 2 Diabetes and Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren and losartan trial in non-diabetic chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Aliskiren in the treatment of renal disease; a narrative review [jparathyroid.com]
Safety Operating Guide
Proper Disposal of Aliskiren Fumarate: A Guide for Laboratory Professionals
The proper disposal of Aliskiren fumarate is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a potent active pharmaceutical ingredient, this compound requires handling and disposal as a hazardous chemical waste. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
Core Principle: Professional Hazardous Waste Disposal
Unused, expired, or contaminated this compound must not be discarded in standard trash or flushed down the drain.[1][2] The material should be offered to a licensed, professional waste disposal company.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[5] Ensure safety showers and eye wash stations are accessible.[5]
-
Protective Gear : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] For handling powders or creating dust, a NIOSH/MSHA-approved respirator is required.[5]
-
Avoid Contamination : Avoid contact with skin, eyes, and clothing.[5] Do not breathe in dust or fumes.[6]
2. Waste Collection and Storage:
-
Designated Container : Collect all waste this compound, including expired product and materials contaminated during a spill, in a dedicated, sealed, and clearly labeled hazardous waste container.[3][4]
-
Labeling : The waste container label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Storage : Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases, until collection.[4]
3. Spill Management:
-
Immediate Action : Cordon off the spill area to prevent exposure.[5]
-
Cleanup : Wearing full PPE, sweep up the solid material and place it into a suitable container for disposal.[4] Avoid actions that create dust.[4]
-
Ventilation : Ensure the area is well-ventilated during and after cleanup.[6]
4. Final Disposal Procedure:
-
Contact EHS : Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Professional Disposal : The waste will be handled by a licensed professional waste disposal company, which will typically dispose of the material via incineration in accordance with EPA regulations.[7]
Environmental and Toxicological Data
While an FDA assessment concluded that this compound is not expected to have a significant effect on the human environment, it possesses properties that necessitate careful disposal.[8] It is classified with reproductive toxicity (H360), may cause damage to organs through prolonged exposure, and is harmful if swallowed.[3][6]
| Parameter | Finding | Citation |
| Aquatic Biodegradation | Does not biodegrade rapidly in the aquatic environment. | [8] |
| Hydrolysis | Does not hydrolyze rapidly in the aquatic environment. | [8] |
| Acute Ecotoxicity | Shows low acute ecotoxicity to microorganisms, algae, daphnia, and fish. | [8] |
| Primary Hazard | H360: May damage fertility or the unborn child. | [3][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. approvedmedwaste.com [approvedmedwaste.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cellagentech.com [cellagentech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Essential Safety and Logistical Information for Handling Aliskiren Fumarate
This guide provides comprehensive, procedural information for the safe handling and disposal of Aliskiren fumarate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this compound.
Health Hazards of this compound
This compound presents several health hazards that necessitate careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is classified as a reproductive toxin that may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1]
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H360 | May damage fertility or the unborn child |
| H373 | May cause damage to organs through prolonged or repeated exposure |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Situation | Required PPE |
| Routine Handling (Weighing, preparing solutions) | Lab coat, disposable gloves (nitrile), safety glasses with side shields. |
| Generating Aerosols or Dust (e.g., sonication, vortexing) | In addition to routine PPE, use a certified chemical fume hood. An N95 respirator may be necessary if a fume hood is not available. |
| Risk of Splash | Face shield and safety goggles.[3] |
| Cleaning Spills | Double gloves, disposable gown, safety goggles, and a face shield. For large spills, a chemical cartridge-type respirator may be required.[4] |
Operational Plan for Handling this compound
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area.[2] Use a certified chemical fume hood when there is a potential for generating dust or aerosols.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Before handling, read and understand the Safety Data Sheet (SDS).
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
When weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
For solution preparation, add the powder to the solvent slowly to avoid splashing.
3. Storage:
-
Keep the container tightly closed when not in use.[5]
-
Store in a cool, dry, and well-ventilated area.
-
Some suppliers recommend refrigeration to maintain product quality.[5]
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered hazardous waste.
-
Collect this waste in a designated, clearly labeled, and sealed container.
2. Disposal of Unused Compound:
-
Unused or expired this compound should be disposed of as hazardous waste.
-
Do not dispose of it down the drain or in the regular trash.
-
The compound should be offered to a licensed, professional waste disposal company.[2]
3. Decontamination of Labware:
-
Reusable labware should be decontaminated by thoroughly rinsing with an appropriate solvent (e.g., ethanol) followed by washing with soap and water. The initial rinseate should be collected as hazardous waste.
4. General Disposal Guidelines:
-
Follow all federal, state, and local regulations for hazardous waste disposal.[2]
-
If a drug take-back program is not available, unused medicine can be mixed with an unappealing substance like dirt or cat litter, sealed in a plastic bag, and placed in the household trash.[6][7] However, for a laboratory setting, professional waste disposal is the recommended route.
Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
